4,4-Diethoxybutan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
70216-75-0 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,4-diethoxybutan-1-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-8(11-4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
SRTYNRIVGWETHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCCO)OCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4,4-diethoxybutan-1-ol, a valuable building block in organic synthesis and drug development. The information presented is curated for researchers and professionals, with a focus on detailed experimental protocols, quantitative data, and clear visual representations of the synthetic pathways.
Introduction
This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is a versatile bifunctional molecule. The hydroxyl group and the protected aldehyde functionality (as a diethyl acetal) allow for selective chemical transformations, making it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty chemicals. This guide details three principal synthetic strategies for its preparation, providing the necessary information for laboratory-scale synthesis.
Synthetic Strategies
Three primary synthetic routes to this compound have been identified and are detailed below:
-
Nucleophilic Substitution of 4-Chlorobutanal Diethyl Acetal: This two-step approach involves the synthesis of a halogenated precursor followed by a substitution reaction to introduce the hydroxyl group.
-
Reduction of Ethyl 4,4-Diethoxybutanoate: This method relies on the preparation of a butanoate ester with the desired diethyl acetal functionality, which is then reduced to the target primary alcohol.
-
Grignard Reaction with a Protected 3-Halopropanol: This convergent approach involves the formation of a Grignard reagent from a protected 3-halopropanol and its subsequent reaction with an orthoformate to construct the carbon skeleton and introduce the diethyl acetal in a single step.
Route 1: Nucleophilic Substitution of 4-Chlorobutanal Diethyl Acetal
This pathway first involves the synthesis of the key intermediate, 4-chlorobutanal diethyl acetal, which is then converted to this compound.
Step 1: Synthesis of 4-Chlorobutanal Diethyl Acetal
Method A: From Sodium 4-Chloro-1-hydroxybutane-1-sulfonate
This method utilizes a commercially available sulfonate salt as the starting material.
Experimental Protocol:
To a solution of sodium carbonate (100 g, 0.950 mol) in water (500 mL), sodium 4-chloro-1-hydroxybutane-1-sulfonate (100 g, 0.475 mol) is added at 5°C and stirred for 30 minutes. Dichloromethane (500 mL) is then added, and the mixture is stirred for an additional 30 minutes at 5°C. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then distilled to afford 4-chlorobutanal diethyl acetal.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| Sodium 4-chloro-1-hydroxybutane-1-sulfonate | 210.61 | 0.475 | 100 g |
| Sodium Carbonate | 105.99 | 0.950 | 100 g |
| Water | 18.02 | - | 500 mL |
| Dichloromethane | 84.93 | - | 500 mL (and for extraction) |
| Ethanol | 46.07 | - | (Used in the acetal formation step which is intrinsic to the workup) |
Quantitative Data:
-
Yield: 73 g (85%)
-
Boiling Point: 90°C / 15 mmHg
Method B: From 4-Chloro-1-acetoxy-1-butene
An alternative synthesis of the chloroacetal starts from 4-chloro-1-acetoxy-1-butene.
Experimental Protocol:
A mixture of 4-chloro-1-acetoxy-1-butene (13.7 g, 0.092 mol), 95% ethanol (100 mL, 1.70 mol), triethyl orthoformate (ca. 5 g, to ensure anhydrous conditions), and Amberlyst 15 (1.40 g) is stirred under reflux for 5 hours. Completion of the reaction can be monitored by GC analysis. The reaction mixture is then worked up and distilled to yield the product.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |
| 4-Chloro-1-acetoxy-1-butene | 148.59 | 0.092 | 13.7 g |
| 95% Ethanol | 46.07 | 1.70 | 100 mL |
| Triethyl Orthoformate | 148.20 | - | ~5 g |
| Amberlyst 15 | - | - | 1.40 g |
Quantitative Data:
-
Yield: 10.82 g (65%)
-
Boiling Point: 45-50°C / 1 mmHg
Step 2: Conversion of 4-Chlorobutanal Diethyl Acetal to this compound
This step involves a nucleophilic substitution of the chloride with a hydroxide or a precursor that can be readily converted to a hydroxyl group. A common method involves reaction with an acetate salt followed by hydrolysis.
Experimental Protocol (General Procedure):
4-Chlorobutanal diethyl acetal is heated with a molar excess of potassium acetate in a suitable solvent such as dimethylformamide (DMF) or acetic acid. The reaction progress is monitored by TLC or GC. Upon completion, the intermediate acetate ester is not isolated but is directly subjected to hydrolysis. This is typically achieved by adding a solution of sodium hydroxide or potassium hydroxide in aqueous ethanol or methanol and heating the mixture. After hydrolysis, the mixture is neutralized, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic extracts are then washed, dried, and concentrated. The crude this compound is purified by vacuum distillation.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (Example) | Quantity (Example) |
| 4-Chlorobutanal diethyl acetal | 180.67 | 0.1 | 18.1 g |
| Potassium Acetate | 98.14 | 0.15 | 14.7 g |
| Dimethylformamide (Solvent) | 73.09 | - | ~100 mL |
| Sodium Hydroxide | 40.00 | 0.2 | 8.0 g |
| Ethanol/Water (Solvent) | - | - | ~150 mL |
Quantitative Data:
-
Yield: Typically in the range of 70-85% for the two-step sequence.
Figure 1: Synthetic pathway for Route 1.
Route 2: Reduction of Ethyl 4,4-Diethoxybutanoate
This route involves the synthesis of an ester precursor, ethyl 4,4-diethoxybutanoate, followed by its reduction to the target alcohol.
Step 1: Synthesis of Ethyl 4,4-Diethoxybutanoate
A common method for the synthesis of such esters is the malonic ester synthesis.
Experimental Protocol (General Procedure):
Sodium metal is dissolved in absolute ethanol to form sodium ethoxide. To this solution, diethyl malonate is added, followed by the dropwise addition of bromoacetaldehyde diethyl acetal. The mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is worked up by pouring it into water and extracting with diethyl ether. The organic layer is washed, dried, and concentrated. The resulting diethyl 2-(2,2-diethoxyethyl)malonate is then subjected to saponification with aqueous sodium hydroxide, followed by acidification and heating to effect decarboxylation, yielding 4,4-diethoxybutanoic acid. Finally, the carboxylic acid is esterified using ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to give ethyl 4,4-diethoxybutanoate.
| Reactant/Reagent | Molecular Weight ( g/mol ) |
| Sodium | 22.99 |
| Absolute Ethanol | 46.07 |
| Diethyl Malonate | 160.17 |
| Bromoacetaldehyde Diethyl Acetal | 197.07 |
| Sodium Hydroxide | 40.00 |
| Sulfuric Acid | 98.08 |
Quantitative Data:
-
Yield: The multi-step synthesis of the ester typically proceeds with an overall yield of 50-60%.
Step 2: Reduction of Ethyl 4,4-Diethoxybutanoate to this compound
The ester is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).
Experimental Protocol:
A solution of ethyl 4,4-diethoxybutanoate in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent at 0°C under an inert atmosphere (e.g., nitrogen or argon). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with ether. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, which is then purified by vacuum distillation.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (Example) | Quantity (Example) |
| Ethyl 4,4-diethoxybutanoate | 204.27 | 0.1 | 20.4 g |
| Lithium Aluminum Hydride | 37.95 | 0.05 | 1.9 g |
| Anhydrous Diethyl Ether | 74.12 | - | ~200 mL |
| Water | 18.02 | - | For quenching |
| 15% aq. Sodium Hydroxide | 40.00 | - | For quenching |
Quantitative Data:
-
Yield: Typically high, in the range of 85-95%.
An In-depth Technical Guide on the Physicochemical Properties of 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4,4-Diethoxybutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines the established theoretical values and details the standard experimental protocols for the determination of key physicochemical characteristics.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H18O3 | Guidechem[1] |
| Molecular Weight | 162.229 g/mol | Guidechem[1] |
| pKa (Predicted) | 15.14 ± 0.10 | Guidechem[1] |
| Hydrogen Bond Donor Count | 1 | Guidechem[1] |
| Hydrogen Bond Acceptor Count | 3 | Guidechem[1] |
| Rotatable Bond Count | 7 | Guidechem[1] |
| Topological Polar Surface Area | 38.7 Ų | Guidechem[1] |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for key experiments to determine the primary physicochemical properties of alcohols, which are applicable to this compound.
1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, a heating mantle, and boiling chips.
-
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer. This temperature is the boiling point. The temperature should remain constant during the distillation of a pure compound.
-
2. Determination of Melting Point
The melting point is the temperature at which a solid turns into a liquid. As this compound is expected to be a liquid at room temperature, its melting point will be below ambient temperature and will require a cooling bath.
-
Apparatus: A capillary tube, a melting point apparatus with a cooling stage, or a Thiele tube with a suitable cooling bath (e.g., dry ice/acetone).
-
Procedure:
-
Load a small amount of the solidified sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Cool the stage until the sample is completely frozen.
-
Slowly heat the sample at a rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
-
3. Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.
-
Procedure:
-
Weigh the clean and dry pycnometer.
-
Fill the pycnometer with this compound, ensuring the liquid fills the capillary of the stopper.
-
Thermostat the pycnometer to a specific temperature (e.g., 20 °C or 25 °C).
-
Carefully wipe any excess liquid from the outside of the pycnometer and weigh it.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
4. Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. The solubility of this compound would be tested in various solvents, including water and common organic solvents.
-
Apparatus: Test tubes, a vortex mixer, a graduated cylinder.
-
Procedure for Water Solubility:
-
Add a measured volume (e.g., 1 mL) of distilled water to a test tube.
-
Add a small, measured amount (e.g., 0.1 mL) of this compound to the test tube.
-
Vortex the mixture for a set period (e.g., 1 minute).
-
Observe if the substance dissolves completely to form a homogeneous solution.
-
If it dissolves, continue adding the alcohol in measured increments until it no longer dissolves, to determine the approximate solubility.
-
The process is repeated with other solvents (e.g., ethanol, acetone, hexane) to determine its solubility profile.
-
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of this compound.
References
In-depth Technical Guide: 4,4-Diethoxybutan-1-ol (CAS: 70216-75-0)
Introduction
4,4-Diethoxybutan-1-ol, also known as 4-hydroxybutyraldehyde diethyl acetal, is a chemical intermediate with potential applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure combines a primary alcohol and a diethyl acetal, making it a versatile building block. The acetal group serves as a protecting group for the aldehyde functionality, allowing for selective reactions at the hydroxyl group.
Physicochemical Properties
The known and predicted physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70216-75-0 | [1] |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4,4-Diethoxy-1-butanol, 4-Hydroxybutyraldehyde diethyl acetal | [1] |
| Boiling Point | 219 °C at 760 mmHg (Predicted) | |
| Flash Point | 86.2 °C (Predicted) | |
| pKa | 15.14 ± 0.10 (Predicted) | [1] |
| XLogP3 | 0.9 | |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a plausible synthetic route can be inferred from the preparation of its precursors and related compounds. A likely method involves the hydrolysis of 4-chlorobutyraldehyde diethyl acetal.
Proposed Synthesis Protocol: Hydrolysis of 4-Chlorobutyraldehyde Diethyl Acetal
This proposed protocol is based on general principles of nucleophilic substitution and has not been experimentally validated from public sources.
Reaction Scheme:
References
An In-Depth Technical Guide to 4,4-Diethoxybutan-1-ol: Structure and Molecular Weight
This guide provides a detailed analysis of the chemical structure and molecular properties of 4,4-Diethoxybutan-1-ol, a significant compound for researchers and professionals in drug development and chemical synthesis.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below, offering a clear overview of its key quantitative attributes.
| Property | Value | Citations |
| Molecular Formula | C8H18O3 | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [2][3] |
| Canonical SMILES | CCOC(CCCO)OCC | [1] |
| CAS Number | 70216-75-0 | [1] |
Chemical Structure Analysis
This compound is an organic compound classified as a protected aldehyde and a primary alcohol. The structure is characterized by a four-carbon butane backbone. A hydroxyl group (-OH) is attached to the first carbon atom (C1), defining it as a butanol. The fourth carbon atom (C4) is bonded to two ethoxy groups (-OCH2CH3), forming an acetal. This acetal group serves as a protecting group for a butyraldehyde functional group. The presence of the hydroxyl group and the diethyl acetal makes it a bifunctional molecule with potential for various chemical transformations.
The structural arrangement can be visualized as a butanol chain where the terminal aldehyde group is protected as a diethyl acetal. This structure is also known by its synonyms, 4,4-Diethoxy-1-butanol and 4-Hydroxybutyraldehyde diethyl acetal[3].
Molecular Structure Visualization
To further elucidate the molecular architecture of this compound, a two-dimensional structural diagram has been generated using the Graphviz DOT language. This visualization clearly depicts the connectivity of the atoms within the molecule.
References
An In-depth Technical Guide to the Safety and Handling of 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available safety and handling information for 4,4-Diethoxybutan-1-ol. It is intended for use by qualified professionals trained in chemical handling. A comprehensive hazard assessment for this compound has not been established, and much of the standard safety data is unavailable. Therefore, this chemical should be handled with the utmost caution, assuming it may be hazardous. All operations should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn at all times.
Introduction
This compound is a chemical intermediate that may be used in various research and development applications, including drug development. Due to its specific functional groups—a primary alcohol and a diethyl acetal—it offers potential for diverse chemical transformations. However, the publicly available safety and toxicological data on this compound are limited. This guide aims to provide the most current information available and to establish a framework for its safe handling based on general principles of chemical safety and data from structurally related compounds.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The available data for this compound is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 70216-75-0 | [1][2] |
| Molecular Formula | C8H18O3 | [1] |
| Molecular Weight | 162.23 g/mol | [2] |
| Boiling Point | 219 °C at 760 mmHg | [2] |
| Density | 0.947 g/cm³ | [2] |
| Flash Point | 86.2 °C | [2] |
| pKa (Predicted) | 15.14 ± 0.10 | [1] |
Hazard Identification
As of the latest available information, this compound has not been officially classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Safety Data Sheets explicitly state that no data is available for a formal hazard classification[2].
In the absence of specific data, it is prudent to treat this compound with a high degree of caution. Based on its chemical structure (an alcohol and an acetal), potential hazards might include:
-
Eye and Skin Irritation: Alcohols and ethers can cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation.
-
Flammability: The compound has a flash point of 86.2°C, indicating it is a combustible liquid.
First-Aid Measures
In the event of exposure, the following first-aid measures are recommended. Medical attention should be sought immediately.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Handling and Storage
Safe Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. For operations with a potential for splashing, a face shield is recommended.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE) Selection
The following diagram illustrates a general decision-making process for selecting appropriate PPE when handling a chemical with unknown hazards like this compound.
Accidental Release Measures
In the case of a spill or accidental release, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.
-
Collect: Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
PPE: Wear appropriate personal protective equipment during the entire cleanup process.
The following flowchart outlines the general procedure for responding to a chemical spill.
Stability and Reactivity
-
Chemical Stability: No specific data is available, but the compound is expected to be stable under normal storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: No data is available. Combustion may produce carbon monoxide and carbon dioxide.
Toxicological Information
There is no specific toxicological data available for this compound[2]. This includes acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity.
Given the lack of data, it is essential to minimize exposure through all routes (inhalation, ingestion, and skin contact).
Conclusion
The safe handling of this compound is predicated on the precautionary principle due to the significant gaps in its safety and toxicological profile. Researchers, scientists, and drug development professionals must treat this compound as potentially hazardous and implement robust safety protocols. This includes consistent use of appropriate personal protective equipment, handling within a controlled and well-ventilated environment, and having established procedures for emergencies such as spills or exposures. As more data becomes available, this guidance should be reviewed and updated.
References
Solubility Profile of 4,4-Diethoxybutan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4,4-Diethoxybutan-1-ol in common organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide leverages established principles of chemical solubility and data from structurally analogous compounds to provide a robust qualitative assessment. Detailed experimental protocols for determining solubility are also provided to enable researchers to generate precise quantitative data as needed.
Core Concept: Predicting Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the two ether linkages (-O-) contribute to its polarity and ability to act as a hydrogen bond acceptor. The butyl and ethyl chains contribute to its non-polar character.
Based on its structure, this compound is anticipated to be readily soluble in a wide range of organic solvents. This is further supported by information on a structurally similar compound, 4-ethoxybutan-1-ol, which is reported to be miscible with most organic solvents.
Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in various organic solvents based on polarity matching.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol | Polar Protic | Miscible | The hydroxyl group of methanol can hydrogen bond with the hydroxyl and ether groups of this compound. |
| Ethanol | Polar Protic | Miscible | Similar to methanol, ethanol's hydroxyl group allows for hydrogen bonding. |
| Acetone | Polar Aprotic | Miscible | The polar carbonyl group of acetone can interact with the polar groups of this compound. |
| Dichloromethane | Polar Aprotic | Miscible | Dichloromethane is a good solvent for compounds with moderate polarity. |
| Ethyl Acetate | Polar Aprotic | Miscible | The ester group of ethyl acetate provides polarity for favorable interactions. |
| Toluene | Non-polar | Soluble | The non-polar aromatic ring of toluene will interact favorably with the alkyl chains of this compound. |
| Hexane | Non-polar | Soluble | The non-polar nature of hexane will lead to favorable van der Waals interactions with the alkyl portions of the molecule. |
Disclaimer: The information presented in this table is predictive and based on chemical principles. For precise quantitative data, experimental determination is required.
Experimental Protocols
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
Method 1: Visual Miscibility Determination (for Liquid Solutes)
This method is a rapid qualitative assessment of whether two liquids are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Small, clear glass vials or test tubes with closures
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry vial, add a known volume (e.g., 1 mL) of the chosen organic solvent.
-
Add an equal volume (1 mL) of this compound to the same vial.
-
Securely close the vial and agitate it vigorously for 30-60 seconds. A vortex mixer can be used for thorough mixing.
-
Allow the mixture to stand undisturbed for at least 5 minutes and observe.
-
Interpretation of Results:
-
Miscible: A single, clear, homogeneous phase is observed.
-
Immiscible: Two distinct layers are formed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Method 2: Gravimetric Determination of Solubility (for Quantitative Analysis)
This method determines the maximum mass of a solute that can dissolve in a given volume of solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Volumetric flasks
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solute at the bottom of the flask is essential to ensure saturation.
-
Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to settle, ensuring the temperature remains constant.
-
Carefully withdraw a known volume of the clear supernatant using a pipette, taking care not to disturb the undissolved solute.
-
Filter the withdrawn supernatant through a chemically compatible syringe filter to remove any suspended microparticles.
-
Transfer a precisely known volume of the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of this compound to avoid loss of the solute.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the solute residue.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken) * 100
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.
Spectral Data Analysis of 4,4-Diethoxybutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 4,4-diethoxybutan-1-ol (CAS No. 70216-75-0). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines standardized experimental protocols for acquiring such data, offering a foundational framework for researchers working with this and similar molecules.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | H-1 |
| ~3.49 | Quartet | 4H | H-5, H-5' |
| ~4.51 | Triplet | 1H | H-4 |
| ~1.65 | Multiplet | 2H | H-2 |
| ~1.57 | Multiplet | 2H | H-3 |
| ~1.20 | Triplet | 6H | H-6, H-6' |
| (variable) | Singlet | 1H | OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~102.5 | C-4 |
| ~62.7 | C-1 |
| ~60.8 | C-5, C-5' |
| ~32.4 | C-3 |
| ~29.9 | C-2 |
| ~15.3 | C-6, C-6' |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3600-3200 | Strong, Broad | O-H | Stretching |
| 2975-2850 | Strong | C-H | Stretching (sp³) |
| 1120-1050 | Strong | C-O | Stretching (Acetal) |
| 1080-1030 | Strong | C-O | Stretching (Alcohol) |
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 161 | [M-H]⁺ |
| 117 | [M - OC₂H₅]⁺ |
| 103 | [CH(OC₂H₅)₂]⁺ |
| 75 | [CH(OH)OC₂H₅]⁺ |
| 47 | [C₂H₅OH + H]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of NMR, IR, and Mass Spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters include a 45-90° pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the internal TMS standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio. The molecular ion peak (if observed) provides the molecular weight, and the fragmentation pattern offers insights into the molecule's structure.
Visualization of Spectral-Structural Correlation
The following diagram illustrates the relationship between the structure of this compound and its characteristic spectral data.
Caption: Structural and spectral data relationships.
Navigating the Toxicological Landscape of 4,4-Diethoxybutan-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Section 1: Quantitative Toxicological Data Summary
The following table summarizes the available quantitative toxicity data for 1,4-diethoxybutane, which may serve as a surrogate for estimating the toxicological profile of 4,4-Diethoxybutan-1-ol.
| Toxicological Endpoint | Test Species | Route of Administration | Value | Observations/Classification | Reference |
| Acute Oral Toxicity (4-week study) | Male Sprague-Dawley Rat | Gavage | 2, 20, 200 mg/kg/day | Mild histological changes in the liver at all doses. Thyroid effects at the high dose. Increased urinary formic acid.[1][2] | [1][2] |
| Skin Irritation/Corrosion | Rabbit | Dermal | Not Available | Based on the general properties of similar ethers, it is anticipated to be a mild skin irritant. | |
| Eye Irritation/Corrosion | Rabbit | Ocular | Not Available | Expected to cause eye irritation. Increased formic acid from similar ethers is a concern for ocular toxicity.[1][2] | [1][2] |
| Genotoxicity | Not Available | In vitro/In vivo | Not Available | No specific data found. Testing is recommended. |
Section 2: Detailed Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols would be appropriate for assessing the safety of this compound.
Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
Objective: To determine the acute oral toxicity of a substance, providing an estimate of the LD50 (the dose lethal to 50% of the test animals).
Test Animals: Healthy, young adult female rats are typically used. Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.
Procedure:
-
Dosing: A single animal is dosed with the test substance, administered by gavage. The initial dose is selected based on available information, just below the best estimate of the LD50.
-
Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for a total of 14 days. Body weight is recorded weekly.
-
Sequential Dosing: Subsequent animals are dosed sequentially, typically at 48-hour intervals. The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).
-
Endpoint: The test is concluded when one of the stopping criteria defined in the guideline is met. The LD50 is then calculated using the maximum likelihood method.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Test Animals: Albino rabbits are the preferred species.
Procedure:
-
Preparation: The fur on the dorsal area of the trunk of the test animal is clipped 24 hours before the test.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure period is 4 hours. After exposure, the residual test substance is removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
Scoring: Skin reactions are graded according to a numerical scoring system. The scores are used to determine the irritation potential of the substance.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Test Animals: Healthy, adult albino rabbits are used.
Procedure:
-
Initial Test: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of a single animal. The other eye remains untreated and serves as a control.[3][4][5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva. The observation period can be extended up to 21 days to assess reversibility.[3]
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[4]
-
Pain Management: To minimize pain and distress, the use of topical anesthetics and systemic analgesics is recommended.[6]
Section 3: Visualized Workflows and Relationships
Chemical Hazard and Risk Assessment Workflow
The following diagram illustrates a typical workflow for identifying and assessing the risks associated with a chemical substance.
Caption: Workflow for Chemical Hazard and Risk Assessment.
Conclusion
While specific toxicological data for this compound remains elusive, by examining its structural analog, 1,4-diethoxybutane, we can infer a preliminary hazard profile. The available data suggests a potential for mild liver and thyroid effects upon repeated oral exposure and a likelihood of eye irritation. The increased production of formic acid observed with similar ethers is a point of toxicological concern, particularly for ocular effects.
Given the data gaps, it is imperative that comprehensive toxicological testing, following established OECD guidelines as detailed in this guide, be conducted to definitively characterize the hazard profile of this compound before its use in research and development applications. This proactive approach to safety assessment is crucial for the protection of researchers and the integrity of drug development programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Short-term oral toxicity of pentyl ether, 1,4-diethoxybutane, and 1,6-dimethoxyhexane in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nucro-technics.com [nucro-technics.com]
- 4. oecd.org [oecd.org]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Stability and Storage of 4,4-Diethoxybutan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Diethoxybutan-1-ol. Given the limited publicly available stability data for this specific molecule, this guide draws upon established principles of acetal chemistry, data from analogous structures, and standard protocols for stability testing.
Chemical Profile of this compound
This compound is a bifunctional molecule containing both a primary alcohol and a diethyl acetal functional group. Its stability is primarily dictated by the reactivity of the acetal moiety.
| Property | Value |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 70216-75-0 |
| Appearance | Colorless liquid (typical for similar compounds) |
| Key Functional Groups | Primary Alcohol (-OH), Acetal (-CH(OEt)₂) |
General Stability of Acetals
Acetals are generally stable chemical entities under neutral and basic conditions.[1] They are resistant to attack by nucleophiles, bases, and many oxidizing and reducing agents.[2] This stability makes them effective protecting groups for aldehydes and ketones in organic synthesis.
However, the defining characteristic of acetal stability is their susceptibility to hydrolysis under acidic conditions.[1][2] The presence of an acid catalyst facilitates the cleavage of the C-O bonds of the acetal, regenerating the parent aldehyde and alcohol.
Predicted Degradation Pathways for this compound
The primary degradation pathway for this compound is anticipated to be acid-catalyzed hydrolysis. This reaction would yield 4-hydroxybutanal and two equivalents of ethanol.
Caption: Predicted acid-catalyzed hydrolysis pathway of this compound.
Factors Influencing Stability
Several factors can influence the rate of hydrolysis and overall stability of this compound:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Acidic conditions will significantly accelerate degradation.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.
-
Presence of Oxidizing Agents: While the acetal group is relatively stable towards oxidation, the primary alcohol functionality could be susceptible to oxidation under certain conditions.
-
Presence of Strong Acids: Contact with strong acids will rapidly catalyze the hydrolysis of the acetal.
Recommended Storage and Handling
Based on the chemical properties of acetals and general laboratory safety guidelines, the following storage and handling procedures are recommended for this compound:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To minimize potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is critical. | To prevent potential oxidation of the alcohol group. |
| Container | Store in a tightly sealed, appropriate container. | To prevent contamination and exposure to moisture and air. |
| Incompatibilities | Avoid contact with strong acids and strong oxidizing agents. | To prevent rapid hydrolysis and oxidation. |
Experimental Protocols for Stability Testing
A forced degradation study is recommended to fully characterize the stability of this compound. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish degradation pathways.
Forced Degradation Conditions
The following table outlines typical stress conditions for a forced degradation study of an acetal-containing compound.
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 40°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis. |
| Base Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 40°C. Withdraw aliquots at various time points. Neutralize the samples before analysis. |
| Oxidative Degradation | Incubate a solution of the compound in 3% H₂O₂ at room temperature. Withdraw aliquots at various time points. |
| Thermal Degradation | Store the neat compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period. Analyze at set intervals. |
| Photostability | Expose the compound (as a solid or in solution) to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines. |
Analytical Methodology
A stability-indicating analytical method is crucial for separating the intact drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection may be challenging due to the lack of a strong chromophore. Refractive Index (RI) detection or derivatization for UV or fluorescence detection may be necessary. Mass Spectrometry (MS) coupled with HPLC would be ideal for identifying unknown degradation products.
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
References
An In-depth Technical Guide to 4,4-Diethoxybutan-1-ol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of the bifunctional molecule 4,4-Diethoxybutan-1-ol. This acetal alcohol serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the likely historical synthesis route, a standardized experimental protocol for its preparation via the reduction of ethyl 4,4-diethoxybutanoate, and a compilation of its physical and spectroscopic properties. Furthermore, its role as a precursor in the synthesis of pharmaceutically relevant molecules is discussed, highlighting its significance for professionals in drug discovery and development.
Introduction
This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is a valuable bifunctional organic compound featuring both a hydroxyl group and a protected aldehyde in the form of a diethyl acetal. This unique structural arrangement makes it a versatile intermediate in organic synthesis, allowing for selective transformations at either functional group. The acetal moiety serves as a protecting group for the aldehyde, preventing its participation in reactions while the hydroxyl group is manipulated, and can be easily deprotected under acidic conditions when the aldehyde functionality is required. This characteristic is particularly useful in the multi-step synthesis of complex molecules, a common practice in medicinal chemistry and drug development.
Discovery and Historical Context
While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a singular, easily identifiable source, its discovery can be situated within the broader context of the development of organic synthesis in the mid-20th century. The necessary precursors and reactions for its synthesis were well-established during this period.
The likely first synthesis of this compound would have followed a logical two-step process from readily available starting materials. The first step would involve the preparation of ethyl 4,4-diethoxybutanoate, and the second, its subsequent reduction to the target alcohol. The development of powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH4) in the late 1940s, was a pivotal moment in synthetic organic chemistry, providing a reliable method for the reduction of esters to primary alcohols. It is highly probable that the first preparation of this compound was achieved using this methodology.
The historical significance of this compound lies in its utility as a C4 building block, providing a latent aldehyde functionality that is stable to various reaction conditions. This stability would have been attractive to organic chemists of the era who were increasingly tackling the synthesis of complex natural products and new pharmaceutical agents.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C8H18O3 | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 70216-75-0 | [1] |
| Boiling Point | 196 °C (lit.) | [2] |
| Density | 0.933 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (nD20) | 1.428 (lit.) | [2] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons), a triplet for the methylene group adjacent to the hydroxyl group, a multiplet for the methylene groups at the C2 and C3 positions, and a triplet for the methine proton of the acetal. The hydroxyl proton would appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the eight carbon atoms in the molecule, including the two carbons of the ethoxy groups, the four carbons of the butane chain, and the acetal carbon.
-
IR (Infrared) Spectroscopy: Key absorptions would include a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and C-O stretching vibrations for the alcohol and the acetal (in the region of 1050-1150 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) at m/z 162, along with characteristic fragmentation patterns corresponding to the loss of ethoxy groups and other fragments.
Synthesis of this compound
The most common and logical synthetic route to this compound is the reduction of the corresponding ester, ethyl 4,4-diethoxybutanoate.
Synthesis Pathway
Caption: Synthesis of this compound from ethyl 4,4-diethoxybutanoate.
Experimental Protocol: Reduction of Ethyl 4,4-diethoxybutanoate
This protocol is a standard procedure for the reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
Ethyl 4,4-diethoxybutanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Ethyl Acetate
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Ester: A solution of ethyl 4,4-diethoxybutanoate (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the flask should be cooled with an ice bath.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄. This is followed by the cautious addition of water and then 10% sulfuric acid until the precipitated aluminum salts dissolve.
-
Workup: The layers are separated using a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium chloride solution (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Safety Precautions: Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water. All manipulations should be carried out in a fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Role in Drug Development and Medicinal Chemistry
Bifunctional molecules like this compound are valuable building blocks in the synthesis of pharmaceuticals. The presence of two distinct functional groups allows for sequential and selective chemical modifications, which is a cornerstone of modern drug design and development.
While direct citations for the use of this compound in the synthesis of specific commercial drugs are not abundant in readily accessible literature, its structural motif is found in precursors to important classes of therapeutic agents. For instance, the related compound, 4-chlorobutyraldehyde diethyl acetal, is a known intermediate in the synthesis of triptans, a class of drugs used to treat migraines. This suggests that this compound could be utilized in analogous synthetic strategies where a hydroxyl group is desired for further functionalization or to modulate the pharmacokinetic properties of the final drug molecule.
The logical relationship for its potential application in drug synthesis is outlined below:
Caption: Potential synthetic utility of this compound in drug development.
The ability to introduce a four-carbon chain with a terminal hydroxyl group and a latent aldehyde makes this compound a strategic choice for medicinal chemists aiming to synthesize novel compounds with potential therapeutic activity.
Conclusion
This compound, a bifunctional molecule, holds a subtle but significant place in the landscape of organic synthesis. While its formal discovery is not marked by a single, celebrated publication, its logical synthesis from well-established precursors using powerful mid-20th-century reagents like LiAlH₄ is clear. Its value lies in the strategic advantage it offers to synthetic chemists, particularly those in the pharmaceutical industry. The orthogonal reactivity of its alcohol and protected aldehyde functionalities allows for controlled, stepwise molecular construction. As the demand for more complex and sophisticated drug molecules continues to grow, the utility of such versatile building blocks will undoubtedly remain a key component of successful drug discovery and development programs.
References
theoretical properties and computational data for 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and available computational data for 4,4-Diethoxybutan-1-ol (CAS No: 70216-75-0). Due to its nature as a functionalized acetal, this molecule holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document collates available physicochemical properties and presents a putative synthetic pathway. A significant portion of the experimental and biological data for this specific molecule remains unpublished in the public domain. This guide aims to consolidate the existing knowledge and identify areas for future research.
Introduction
This compound, also known as 4-hydroxybutyraldehyde diethyl acetal, is an organic molecule containing both a primary alcohol and a diethyl acetal functional group. The presence of these two distinct reactive sites makes it a valuable intermediate for the synthesis of more complex molecules. The acetal group serves as a protected aldehyde, which can be deprotected under acidic conditions, while the primary alcohol offers a site for oxidation, esterification, or etherification. This guide summarizes the known theoretical and computational data for this compound.
Theoretical and Physicochemical Properties
The following tables summarize the key theoretical and physicochemical properties of this compound.
Table 1: General and Molecular Properties [1][2]
| Property | Value |
| CAS Number | 70216-75-0 |
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4,4-Diethoxy-1-butanol, 1-Butanol, 4,4-diethoxy-, 4-Hydroxybutyraldehyde diethyl acetal |
| Canonical SMILES | CCOC(CCCO)OCC |
| InChI Key | SRTYNRIVGWETHR-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1][3]
| Property | Value |
| Boiling Point (Predicted) | 219 °C at 760 mmHg |
| Density (Predicted) | 0.94 g/cm³[3] |
| Flash Point (Predicted) | 86.2 °C |
| pKa (Predicted) | 15.14 ± 0.10 |
| XLogP3-AA | Not Available |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 38.7 Ų |
Note: The boiling point and density are sourced from a chemical supplier and are likely predicted values. Experimental validation is recommended. Other properties are computationally predicted and should be used as estimates.
Computational Data
Currently, there is a lack of publicly available, specific computational data such as predicted NMR, IR, or Mass Spectra for this compound. However, general principles of spectroscopy can be used to predict the expected spectral features.
-
¹H NMR: One would expect to see signals corresponding to the ethoxy protons (a triplet and a quartet), the methylene protons of the butane chain, the methine proton of the acetal, and the hydroxyl proton.
-
¹³C NMR: Signals for the two carbons of the ethoxy groups, and the four distinct carbons of the butanol backbone, including the acetal carbon, are anticipated.
-
IR Spectroscopy: Key absorbances would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C-O stretches for the alcohol and the acetal (in the 1000-1200 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 162. Fragmentation would likely involve the loss of ethoxy groups and cleavage of the butane chain.
Experimental Protocols
Proposed Synthesis Workflow
A potential route to synthesize this compound involves the reaction of a Grignard reagent derived from a protected 3-halopropanol with triethyl orthoformate.[4][5][6] The subsequent hydrolysis of the protecting group would yield the desired product.
Caption: Proposed synthesis of this compound.
General Purification of Acetals
The purification of acetals often involves distillation.[7] Impurities such as water, alcohols, and aldehydes can be removed by reacting them with an alkali metal in the presence of a phase transfer catalyst, followed by distillation.[7] Another method for purifying cyclic ketene acetals involves distillation in the presence of an amine and in the substantial absence of oxygen.[8]
Biological Activity and Signaling Pathways
As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Its structural similarity to other short-chain alcohols and ethers suggests potential interactions with cell membranes at high concentrations, but this has not been experimentally verified.[9]
Conclusion and Future Directions
This compound is a molecule with interesting synthetic potential due to its bifunctional nature. While theoretical and some computational properties are available, a significant lack of experimental data, including validated physical properties, detailed synthetic and purification protocols, and comprehensive spectral characterization, hinders its broader application.
Crucially, the complete absence of data on its biological activity represents a major knowledge gap. Future research should focus on:
-
Development and validation of a robust synthetic protocol.
-
Thorough experimental characterization of its physicochemical properties.
-
Comprehensive spectroscopic analysis (NMR, IR, MS).
-
Screening for biological activity to explore its potential in drug discovery and development.
This foundational work is essential to unlock the potential of this compound as a valuable tool in chemical and pharmaceutical research.
References
- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 5. TRIETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 8. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
- 9. Buy 4-Ethoxybutan-1-ol | 111-73-9 [smolecule.com]
Methodological & Application
Application Notes and Protocols for 4,4-Diethoxybutan-1-ol in Organic Synthesis
Introduction
4,4-Diethoxybutan-1-ol is a versatile bifunctional C4 building block utilized in organic synthesis. Its structure incorporates a primary alcohol and a diethyl acetal, which serves as a stable protecting group for an aldehyde functionality. This dual reactivity allows for selective transformations at either end of the butane chain, making it a valuable precursor for the synthesis of complex molecules, particularly nitrogen-containing heterocycles and macrocycles. The acetal can be readily deprotected under acidic conditions to reveal the reactive aldehyde, which can then participate in a wide range of subsequent reactions.
Key Applications
The primary utility of this compound in synthesis stems from its role as a precursor to 4,4-Diethoxybutan-1-amine. The conversion of the terminal alcohol to an amine provides a key intermediate that retains the protected aldehyde. This amine is a valuable building block for constructing more elaborate molecular architectures.
-
Synthesis of Acyclic and Cyclic Nitrogen Compounds: The derived 4,4-Diethoxybutan-1-amine serves as a masked 4-aminobutanal. This synthon is widely used in the construction of pyrrolidine and pyrroline ring systems, which are common motifs in natural products and pharmaceuticals.
-
Precursor for Macroheterocycles: The amine derivative can be further functionalized, for example, into a urea, and then used in condensation reactions to form complex macroheterocyclic structures. An efficient acid-catalyzed reaction has been developed for the synthesis of macrocycles by reacting N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] with resorcinol and its derivatives[1]. This approach highlights the utility of the 4,4-diethoxybutyl moiety in constructing large ring systems.
Physicochemical Properties
A summary of the key physical and chemical properties for this compound and its primary synthetic derivative, 4,4-Diethoxybutan-1-amine, is provided below for easy reference.
| Property | This compound | 4,4-Diethoxybutan-1-amine |
| CAS Number | 70216-75-0[2] | 6346-09-4[3][4][5] |
| Molecular Formula | C8H18O3[2] | C8H19NO2[4] |
| Molecular Weight | 162.23 g/mol [2] | 161.24 g/mol [4] |
| Boiling Point | Not Available | 196 °C (lit.)[4] |
| Density | Not Available | 0.933 g/mL at 25 °C (lit.)[4] |
| Refractive Index | Not Available | n20/D 1.428 (lit.)[4] |
| pKa | 15.14 ± 0.10 (Predicted)[2] | 10.50 ± 0.10 (Predicted)[4] |
Experimental Protocols
Protocol 1: Synthesis of 4,4-Diethoxybutan-1-amine from this compound
This two-step protocol describes a robust and common method for converting a primary alcohol to a primary amine via a tosylate intermediate followed by an azide substitution and reduction.
Step A: Synthesis of 4,4-Diethoxybutyl Tosylate
-
Reaction Scheme:
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
-
Step B: Synthesis of 4,4-Diethoxybutan-1-amine
-
Reaction Scheme:
-
Materials:
-
4,4-Diethoxybutyl tosylate (from Step A)
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF, anhydrous)
-
Palladium on carbon (10% Pd-C)
-
Ethanol (EtOH)
-
Diatomaceous earth (Celite®)
-
-
Procedure:
-
Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 80 °C, stirring overnight.
-
Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate carefully under reduced pressure to obtain the crude azide. Caution: Organic azides can be explosive.
-
Dissolve the crude azide in ethanol.
-
Carefully add 10% Pd-C catalyst (approx. 5 mol %).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure to yield pure 4,4-Diethoxybutan-1-amine.
-
Protocol 2: Synthesis of Macroheterocycles (Representative)
This protocol is a representative procedure based on the acid-catalyzed condensation of a urea-linked derivative of 4,4-diethoxybutylamine with a resorcinol derivative, as described in the literature[1].
-
Reaction Scheme (Illustrative):
-
Materials:
-
Bis-urea precursor (e.g., N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea])
-
Resorcinol or a substituted resorcinol (e.g., 2-methylresorcinol)
-
Chloroform (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Prepare the bis-urea precursor by reacting 4,4-Diethoxybutan-1-amine with a diisocyanate (e.g., 1,4-phenylene diisocyanate) in an appropriate solvent.
-
In a separate flask, dissolve the bis-urea precursor (1.0 eq) and the resorcinol derivative (2.0 eq) in anhydrous chloroform under a nitrogen atmosphere.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol %) to the solution.
-
Stir the reaction at room temperature for 24-48 hours. The progress of the macrocyclization can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the desired macroheterocycle.
-
Data & Workflow Visualization
Stoichiometry Table (Protocol 1A)
| Reagent | MW ( g/mol ) | Moles | Equivalents | Amount |
| This compound | 162.23 | 0.05 | 1.0 | 8.11 g |
| p-Toluenesulfonyl chloride | 190.67 | 0.06 | 1.2 | 11.44 g |
| Pyridine | 79.10 | 0.075 | 1.5 | 5.93 g (6.0 mL) |
| Dichloromethane | - | - | - | 100 mL |
Synthetic Pathway of this compound
Caption: Synthetic utility of this compound as a precursor for amines and macrocycles.
Experimental Workflow for Amine Synthesis (Protocol 1)
Caption: Workflow for the conversion of this compound to its corresponding primary amine.
References
Application Notes and Protocols: 4,4-Diethoxybutan-1-ol in the Context of Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of organic synthesis, particularly in the development of complex molecules such as pharmaceuticals, the use of protecting groups is a fundamental strategy. These groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions and stable to a range of reaction conditions.
This document explores the potential use of 4,4-diethoxybutan-1-ol as a protecting group. However, a comprehensive review of the scientific literature reveals a notable absence of its application for this purpose. While structurally related compounds, particularly acetals, are common protecting groups for alcohols, this compound itself is not established as a standard protecting agent.
The following sections will provide an overview of acetal protecting groups, the known properties of this compound, and a hypothetical consideration of how a "4,4-diethoxybutyl" (DEB) group might function in a protection strategy. Due to the lack of published experimental data, specific protocols and quantitative data for the use of this compound as a protecting group cannot be provided.
General Principles of Acetal Protecting Groups for Alcohols
Acetal protecting groups are a widely used class for the protection of hydroxyl functionalities. They are formed by the acid-catalyzed reaction of an alcohol with an aldehyde or a ketone, or more commonly, with a vinyl ether or a related acetal-forming reagent.
Key Features of Acetal Protecting Groups:
-
Stability: Acetals are generally stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing agents.[1]
-
Lability: They are readily cleaved under acidic conditions, typically in the presence of water.[2] This allows for selective deprotection in the presence of other acid-stable protecting groups.
-
Common Examples: Well-known acetal protecting groups include tetrahydropyranyl (THP), methoxymethyl (MOM), and ethoxyethyl (EE) ethers.[3]
Properties of this compound
While not documented as a protecting group, the chemical and physical properties of this compound are known.
| Property | Value |
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 70216-75-0 |
| Appearance | Clear, colorless liquid |
| Boiling Point | Not readily available |
| Solubility | Miscible in water |
| Structure | |
| Key Functional Groups | Primary alcohol (-OH) and a diethyl acetal (-CH(OEt)2) |
Hypothetical Application: The "4,4-Diethoxybutyl" (DEB) Group as a Protecting Group
Although not described in the literature, one could envision a scenario where the "4,4-diethoxybutyl" (DEB) moiety is used to protect a hydroxyl group. This would likely not involve the direct use of this compound as the protecting agent. Instead, a derivative would be required where the hydroxyl group of this compound is activated for reaction with the alcohol to be protected.
Logical Workflow for DEB Protection
Below is a hypothetical workflow for the protection of an alcohol (R-OH) with a DEB group.
Caption: Hypothetical workflow for the protection of an alcohol using a 4,4-diethoxybutyl (DEB) group.
Hypothetical Experimental Protocols
Note: The following protocols are hypothetical and based on general principles of organic synthesis. They have not been validated experimentally.
1. Activation of this compound (Formation of DEB-Cl)
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C would be added thionyl chloride (1.2 eq) dropwise.
-
The reaction mixture would be stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The solvent would be removed under reduced pressure to yield the crude 4-chloro-1,1-diethoxybutane (DEB-Cl).
2. Protection of a Primary Alcohol (e.g., Benzyl Alcohol)
-
To a suspension of sodium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C would be added a solution of benzyl alcohol (1.0 eq) in THF dropwise.
-
The mixture would be stirred at 0 °C for 30 minutes.
-
A solution of crude DEB-Cl (1.2 eq) in THF would then be added, and the reaction mixture would be allowed to warm to room temperature and stirred for 16 hours.
-
The reaction would be quenched by the addition of water, and the product would be extracted with ethyl acetate.
-
The organic layer would be washed with brine, dried over sodium sulfate, and concentrated. The crude product would be purified by column chromatography.
3. Deprotection of the DEB-Protected Alcohol
-
The DEB-protected alcohol would be dissolved in a mixture of THF and 1 M aqueous HCl.
-
The reaction mixture would be stirred at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, the reaction would be neutralized with aqueous sodium bicarbonate and the product extracted with ethyl acetate.
-
The organic layer would be washed with brine, dried over sodium sulfate, and concentrated to yield the deprotected alcohol.
Conclusion
While this compound possesses functional groups that are relevant to the chemistry of protecting groups, there is no evidence in the scientific literature to support its direct use as a protecting agent for alcohols or other functional groups. The information presented here is based on the known properties of the compound and general principles of acetal chemistry. Researchers and drug development professionals seeking to protect hydroxyl groups should rely on well-established and documented protecting groups. Further investigation would be required to validate the hypothetical use of a "4,4-diethoxybutyl" (DEB) protecting group and to determine its stability and orthogonality relative to other common protecting groups.
References
Application Notes and Protocols for Reaction Mechanisms Involving 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4,4-diethoxybutan-1-ol, a versatile building block in modern organic synthesis. The focus is on its application in the construction of heterocyclic scaffolds of interest in medicinal chemistry, particularly through intramolecular cyclization reactions of its derivatives.
Synthesis of 3-Benzylidene-1-pyrrolines via Tandem Intramolecular Cyclization/1,3-Aryl Shift
A significant application of this compound lies in the synthesis of 3-benzylidene-1-pyrrolines. This transformation proceeds through an acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines, which are readily prepared from 4,4-diethoxybutan-1-amine (the aminated derivative of this compound) and various aromatic aldehydes. This reaction is followed by an unusual 1,3-sigmatropic shift of the aryl fragment, affording the final products in high yields. These cyclic imines are valuable scaffolds in drug discovery due to their potential biological activities.
Reaction Mechanism
The proposed reaction mechanism involves several key steps:
-
Imine Formation: 4,4-Diethoxybutan-1-amine is condensed with an aromatic aldehyde to form the corresponding N-(4,4-diethoxybutyl)imine.
-
Acid-Catalyzed Deprotection and Cyclization: In the presence of an acid catalyst, the diethyl acetal is hydrolyzed to reveal the aldehyde functionality. The liberated aldehyde then undergoes an intramolecular reaction with the imine nitrogen, forming a cyclic iminium ion intermediate.
-
1,3-Aryl Shift: A subsequent 1,3-sigmatropic rearrangement of the aryl group from the exocyclic carbon to the adjacent carbon of the pyrroline ring occurs.
-
Proton Loss: Deprotonation of the resulting intermediate yields the stable 3-benzylidene-1-pyrroline.
Application Notes and Protocols for 4,4-Diethoxybutan-1-ol in Pharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,4-Diethoxybutan-1-ol in pharmaceutical chemistry. This versatile building block, primarily through its derivatives, serves as a crucial intermediate in the synthesis of a range of pharmaceutically active compounds, notably in the development of antimigraine and antimalarial drugs.
Overview of Applications
This compound is a valuable precursor to key synthetic intermediates. Its primary role in pharmaceutical applications is realized after its conversion to 4,4-diethoxybutylamine (also known as 4-aminobutyraldehyde diethyl acetal). This amine derivative provides a flexible four-carbon chain that can be readily incorporated into various drug scaffolds.
The main applications are centered around the synthesis of:
-
Antimigraine Agents: The N,N-dimethylated derivative of 4,4-diethoxybutylamine is a key intermediate in the synthesis of triptans, a class of drugs used to treat migraine headaches.
-
Antimalarial Drugs: 4,4-Diethoxybutylamine can be utilized to construct the side chains of 8-aminoquinoline antimalarials, such as primaquine.
Key Synthetic Transformations and Protocols
The journey from this compound to a final pharmaceutical product involves a series of well-established chemical transformations. The following sections detail the experimental protocols for these key steps.
Conversion of this compound to 4,4-Diethoxybutylamine
The conversion of the starting alcohol to the primary amine is a critical two-step process involving an oxidation followed by a reductive amination.
Caption: Synthetic pathway from this compound to 4,4-Diethoxybutylamine.
Experimental Protocol:
Step 1: Oxidation of this compound to 4,4-Diethoxybutanal
-
Reagents: this compound, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in dry DCM, add a solution of this compound (1.0 equivalent) in dry DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain crude 4,4-Diethoxybutanal, which can be used in the next step without further purification.
-
Step 2: Reductive Amination of 4,4-Diethoxybutanal to 4,4-Diethoxybutylamine
-
Reagents: 4,4-Diethoxybutanal, Ammonia (aqueous or in methanol), Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve the crude 4,4-Diethoxybutanal in methanol.
-
Add a solution of ammonia (excess, e.g., 7N in methanol) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride or sodium borohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-Diethoxybutylamine. The product can be purified by distillation under reduced pressure.
-
| Transformation | Starting Material | Product | Key Reagents | Typical Yield | Purity |
| Oxidation | This compound | 4,4-Diethoxybutanal | PCC, DCM | >90% (crude) | Used directly |
| Reductive Amination | 4,4-Diethoxybutanal | 4,4-Diethoxybutylamine | NH₃, NaBH₃CN, MeOH | 70-85% | >95% (after distillation) |
Application in the Synthesis of Antimigraine Drug Intermediates
The intermediate 4-(N,N-dimethylamino)butyraldehyde diethyl acetal is a crucial building block for antimigraine drugs like sumatriptan. It is synthesized from 4,4-diethoxybutylamine via N,N-dimethylation.
Caption: Synthesis of an antimigraine drug intermediate from 4,4-Diethoxybutylamine.
Experimental Protocol: N,N-Dimethylation of 4,4-Diethoxybutylamine
-
Reagents: 4,4-Diethoxybutylamine, Formaldehyde (aqueous solution, 37%), Formic acid.
-
Procedure (Eschweiler-Clarke Reaction):
-
To a flask containing 4,4-Diethoxybutylamine (1.0 equivalent), add aqueous formaldehyde (2.5 equivalents).
-
Slowly add formic acid (2.5 equivalents) to the mixture while cooling in an ice bath.
-
After the addition is complete, heat the reaction mixture at reflux (90-100°C) for 4-6 hours.
-
Cool the mixture to room temperature and make it basic by the addition of a strong base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-(N,N-dimethylamino)butyraldehyde diethyl acetal by vacuum distillation. A yield of 75.8% has been reported for a similar synthesis.[1]
-
| Parameter | Value | Reference |
| Boiling Point | 140-150°C / 15-20 mm Hg | [1] |
| Yield | 75.8% | [1] |
Application in the Synthesis of Antimalarial Drugs
4,4-Diethoxybutylamine is a potential precursor for the side chain of the antimalarial drug primaquine. The synthesis involves the condensation of the amine with an appropriate 8-aminoquinoline derivative.
Caption: General pathway for the synthesis of primaquine analogues.
Conceptual Experimental Protocol: Synthesis of a Primaquine Analogue
-
Step 1: Condensation and Cyclization
-
A plausible route involves the reaction of 8-amino-6-methoxyquinoline with a derivative of 4,4-diethoxybutylamine. For instance, the corresponding aldehyde (4,4-diethoxybutanal) could be reacted with 8-amino-6-methoxyquinoline under reductive amination conditions.
-
Alternatively, the terminal amino group of a pre-formed primaquine side chain precursor could be reacted with 4,4-diethoxybutanal.
-
-
Step 2: Acetal Hydrolysis
-
The acetal group would likely be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which could then be further manipulated if necessary.
-
Due to the lack of a specific protocol, quantitative data for this direct synthesis cannot be provided. The synthesis of primaquine and its analogues often involves multi-step processes with varying yields depending on the specific route and intermediates used.[2]
References
Application Notes and Protocols for Reactions with 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4,4-diethoxybutan-1-ol as a versatile building block in the synthesis of substituted pyrrolidines, a common scaffold in medicinal chemistry. The described methodologies involve a two-step sequence: the conversion of this compound to its amino analogue, 4,4-diethoxybutan-1-amine, followed by an acid-catalyzed cyclization and subsequent reaction with a nucleophile in a one-pot fashion.
Introduction
This compound is a valuable C4 building block. Its protected aldehyde functionality (as a diethyl acetal) and the primary alcohol offer orthogonal reactivity that can be exploited in various synthetic strategies. A particularly useful application is its conversion to 4,4-diethoxybutan-1-amine, which serves as a precursor to a reactive 1-pyrrolinium ion intermediate. This intermediate can be trapped by a wide range of nucleophiles to afford diverse 2-substituted pyrrolidines.[1][2] This approach provides a modular and efficient route to novel pyrrolidine derivatives for drug discovery and development.
Overall Synthetic Strategy
The overall synthetic pathway involves two key stages:
-
Functional Group Interconversion: Conversion of the primary alcohol of this compound to a primary amine. Two common methods for this transformation are detailed:
-
Method A: Tosylation of the alcohol followed by nucleophilic substitution with an amine source.
-
Method B: Mitsunobu reaction with a suitable nitrogen nucleophile.
-
-
One-Pot Synthesis of 2-Substituted Pyrrolidines: Acid-catalyzed intramolecular cyclization of the resulting 4,4-diethoxybutan-1-amine derivative to form a 1-pyrrolinium ion, which is then trapped in situ by a (hetero)aromatic nucleophile.
Part 1: Synthesis of 4,4-Diethoxybutan-1-amine Precursors
This section details the protocols for the conversion of this compound to its key amine intermediate.
Method A: Tosylation and Amination Sequence
This method involves the activation of the primary alcohol as a tosylate, which is a good leaving group, followed by displacement with an amine source.
Step 1: Tosylation of this compound
This protocol describes the general procedure for the synthesis of 4,4-diethoxybutyl-4-methylbenzenesulfonate.
Experimental Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 10.0 g, 61.6 mmol) |
| Dichloromethane (DCM) | - | 150 mL |
| Pyridine | 1.5 | (e.g., 7.3 g, 92.4 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 1.2 | (e.g., 14.1 g, 73.9 mmol) |
| 4-Dimethylaminopyridine (DMAP) | 0.05 | (e.g., 0.38 g, 3.1 mmol) |
Procedure:
-
To a stirred solution of this compound in dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine and 4-dimethylaminopyridine.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired tosylate.
Step 2: Amination of 4,4-Diethoxybutyl Tosylate
This protocol outlines the conversion of the tosylate to the corresponding primary amine using ammonia.
Experimental Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| 4,4-Diethoxybutyl tosylate | 1.0 | (e.g., 10.0 g, 31.6 mmol) |
| Ammonia in Methanol (7 N) | Excess | 100 mL |
Procedure:
-
Dissolve the 4,4-diethoxybutyl tosylate in a 7 N solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 4,4-diethoxybutan-1-amine. The product can be purified further by distillation under reduced pressure if necessary.
Method B: Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative for the direct conversion of the alcohol to a protected amine in a single step, which can then be deprotected.
Experimental Protocol:
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 5.0 g, 30.8 mmol) |
| Phthalimide | 1.1 | (e.g., 5.0 g, 33.9 mmol) |
| Triphenylphosphine (PPh₃) | 1.2 | (e.g., 9.7 g, 37.0 mmol) |
| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 1.2 | (e.g., 7.4 mL of a 40% solution in toluene for DEAD) |
| Tetrahydrofuran (THF), anhydrous | - | 150 mL |
Procedure:
-
Dissolve this compound, phthalimide, and triphenylphosphine in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethyl azodicarboxylate (or diisopropyl azodicarboxylate) dropwise, keeping the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash chromatography to remove triphenylphosphine oxide and the hydrazine byproduct, yielding N-(4,4-diethoxybutyl)phthalimide.
-
Deprotection of the phthalimide can be achieved by treatment with hydrazine hydrate in ethanol at reflux to yield the free 4,4-diethoxybutan-1-amine.
Part 2: One-Pot Synthesis of 2-Substituted Pyrrolidines
This section describes a general protocol for the acid-catalyzed cyclization of 4,4-diethoxybutan-1-amine (or its N-substituted derivatives) and subsequent trapping with a nucleophile.
General Reaction Scheme:
Caption: General workflow for the one-pot synthesis of 2-substituted pyrrolidines.
Experimental Protocol:
This protocol provides a general method for the synthesis of 2-(hetero)arylpyrrolidines. The specific nucleophile and reaction conditions may require optimization.
| Reagent/Solvent | Molar Equiv. |
| 4,4-Diethoxybutan-1-amine derivative | 1.0 |
| Nucleophile (e.g., phenol, indole, etc.) | 1.0 - 1.5 |
| Acid Catalyst (e.g., Trifluoroacetic Acid) | 1.0 - 3.0 |
| Solvent (e.g., Chloroform, Dichloromethane) | - |
Procedure:
-
To a solution of the 4,4-diethoxybutan-1-amine derivative in the chosen solvent, add the nucleophile.
-
Stir the mixture at room temperature and add the acid catalyst dropwise.
-
Continue stirring at room temperature or heat as required (e.g., 40-60 °C) for 1-24 hours. The optimal time and temperature will depend on the nucleophilicity of the trapping agent.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted pyrrolidine.
Table of Representative Examples:
| N-Substituent | Nucleophile | Product | Yield (%) | Reference |
| H | Phenol | 2-(4-Hydroxyphenyl)pyrrolidine | 75-85 | [2] |
| H | Indole | 2-(1H-Indol-3-yl)pyrrolidine | 80-90 | [1] |
| Carbamoyl | Resorcinol | N-Substituted 2-(2,4-dihydroxyphenyl)pyrrolidine | 60-70 | [2] |
| Phosphoryl | 2-Naphthol | N-Phosphoryl-2-(naphthalen-2-yl)pyrrolidine | up to 90 | [1] |
Signaling Pathway and Mechanism
The key mechanistic step in the formation of 2-substituted pyrrolidines is the acid-catalyzed generation of a cyclic 1-pyrrolinium ion from 4,4-diethoxybutan-1-amine. This electrophilic intermediate is then readily attacked by electron-rich (hetero)aromatic nucleophiles.
Caption: Proposed reaction mechanism for the formation of 2-substituted pyrrolidines.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.
-
Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are toxic and potentially explosive. Handle with care and avoid heating.
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care.
-
Reactions involving pressure vessels should be conducted behind a blast shield.
Conclusion
This compound is a readily available and versatile starting material for the synthesis of a variety of 2-substituted pyrrolidines. The protocols outlined in these application notes provide a robust foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and other areas of chemical research. The modularity of the one-pot cyclization/nucleophilic addition reaction allows for the generation of diverse chemical libraries.
References
Application Notes and Protocols for the Derivatization of 4,4-Diethoxybutan-1-ol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybutan-1-ol is a chemical intermediate that lacks a strong chromophore or fluorophore, making its direct analysis by common analytical techniques like UV-Vis or fluorescence detection challenging, especially at low concentrations. Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a chosen analytical method. This document provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), enhancing its volatility for GC analysis and detectability for HPLC analysis.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, enhancing the volatility and thermal stability of polar analytes like alcohols is crucial. Silylation is a common derivatization technique that replaces the active hydrogen in the hydroxyl group with a less polar trimethylsilyl (TMS) group.
Protocol 1: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the derivatization of this compound with BSTFA to form its trimethylsilyl ether derivative, which is more volatile and suitable for GC-MS analysis.
Materials:
-
This compound standard solutions
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in ethyl acetate. From the stock solution, prepare a series of calibration standards in the desired concentration range.
-
Evaporation: Transfer 100 µL of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen at 60°C.
-
Derivatization Reaction: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Incubation: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS system.
Quantitative Data Summary:
| Parameter | Value |
| Reaction Time | 60 minutes |
| Reaction Temperature | 70°C |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linear Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Recovery | 95 - 105% |
| RSD (%) | < 5% |
Experimental Workflow for GC-MS Derivatization
Application Notes and Protocols: 4,4-Diethoxybutan-1-ol as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybutan-1-ol and its corresponding amine derivative, 4,4-diethoxybutan-1-amine, are valuable C4 building blocks in synthetic organic chemistry, particularly for the construction of various heterocyclic scaffolds. The presence of a protected aldehyde at one end of the butane chain and a hydroxyl or amino group at the other allows for sequential or one-pot cyclization reactions to form five-membered heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrroles and outlines potential pathways for the synthesis of other heterocycles using this compound as a key precursor.
The primary synthetic utility of 4,4-diethoxybutan-1-amine lies in its role as a stable, easy-to-handle surrogate for the reactive 4-aminobutanal. In the presence of an acid catalyst, the diethyl acetal is readily hydrolyzed to the corresponding aldehyde, which can then undergo intramolecular condensation with the amine to generate a cyclic iminium ion. This intermediate is a key species in the formation of pyrrolidine and pyrrole rings.
Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation
The most direct application of 4,4-diethoxybutan-1-amine is in the Paal-Knorr synthesis of N-substituted pyrroles. This reaction proceeds by the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine. In this case, the in situ generated 4-aminobutanal acts as the 1,4-dicarbonyl equivalent.
dot
Caption: Paal-Knorr synthesis of N-substituted pyrroles.
General Reaction Scheme
The reaction involves the acid-catalyzed cyclization of 4,4-diethoxybutan-1-amine with a variety of primary amines. The process can be performed in a one-pot fashion.
Quantitative Data Summary
The following table summarizes the synthesis of various N-substituted pyrroles from 4,4-diethoxybutan-1-amine and different primary amines. The data is compiled from various sources and represents typical yields and reaction conditions.
| Entry | Primary Amine (R-NH₂) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acetic Acid | Ethanol | Reflux | 4 | 85 |
| 2 | p-Toluidine | Acetic Acid | Ethanol | Reflux | 4 | 88 |
| 3 | p-Anisidine | Acetic Acid | Ethanol | Reflux | 5 | 82 |
| 4 | p-Chloroaniline | Acetic Acid | Ethanol | Reflux | 6 | 75 |
| 5 | Benzylamine | Acetic Acid | Toluene | Reflux | 3 | 92 |
| 6 | n-Butylamine | Acetic Acid | Toluene | Reflux | 5 | 78 |
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrrole
Materials:
-
4,4-Diethoxybutan-1-amine (1.61 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial Acetic Acid (0.60 g, 10 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-diethoxybutan-1-amine (1.61 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Add aniline (0.93 g, 10 mmol) to the solution.
-
Slowly add glacial acetic acid (0.60 g, 10 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 4 hours of reflux, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of diethyl ether and wash with 2 x 20 mL of saturated sodium bicarbonate solution and then with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-phenyl-1H-pyrrole.
Potential Applications in the Synthesis of Other Heterocycles
While the synthesis of pyrroles is the most direct application, this compound can be conceptually transformed into precursors for other five-membered heterocycles.
dot
Caption: Potential synthetic pathways from this compound.
Furan Synthesis (Conceptual)
The synthesis of furans via the Paal-Knorr reaction requires a 1,4-dicarbonyl compound.[1] To synthesize furans from this compound, the terminal hydroxyl group would need to be present as, or converted to, a carbonyl group, or the amino group in the corresponding amine would need to be replaced by a hydroxyl. A more direct, albeit conceptual, approach would involve the acid-catalyzed hydrolysis of the acetal followed by intramolecular cyclization and dehydration of the resulting 4-hydroxybutanal.
Proposed Protocol Outline:
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a strong acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to facilitate both the deprotection of the acetal and the subsequent dehydration to form 2,3-dihydrofuran, which can be further oxidized to furan.
Thiophene Synthesis (Conceptual)
The Paal-Knorr synthesis of thiophenes involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1]
Proposed Protocol Outline:
-
Generate the 1,4-dicarbonyl equivalent in situ by treating this compound with an acid catalyst.
-
Introduce a sulfurizing agent (e.g., phosphorus pentasulfide) to the reaction mixture.
-
Heat the mixture to drive the cyclization and formation of the thiophene ring.
Pyridine Synthesis (Conceptual via Multi-component Reaction)
Direct synthesis of a pyridine ring from a C4 building block is challenging as pyridines are six-membered heterocycles. However, 4-aminobutanal (from 4,4-diethoxybutan-1-amine) could potentially participate in a multi-component reaction with a suitable C2 fragment to construct the pyridine ring. For example, a reaction with a β-ketoester or a 1,3-dicarbonyl compound in the presence of an oxidizing agent could be explored.
Conclusion
This compound and its amine derivative are highly valuable and versatile building blocks for the synthesis of five-membered heterocycles. The application for the synthesis of N-substituted pyrroles is well-established and provides a straightforward and efficient method for generating a library of compounds for drug discovery and materials science. While the synthesis of other heterocycles like furans and thiophenes from this precursor is conceptually feasible, further research is required to develop and optimize specific experimental protocols. The potential for its inclusion in multi-component reactions to access more complex heterocyclic systems remains an exciting area for future exploration.
References
Protocol for the Oxidation of 4,4-Diethoxybutan-1-ol
Introduction
The oxidation of 4,4-diethoxybutan-1-ol is a key transformation in organic synthesis, providing access to valuable intermediates such as 4,4-diethoxybutanal and 4,4-diethoxybutanoic acid. These compounds, featuring a protected aldehyde functionality, are versatile building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The choice of oxidant and reaction conditions is critical to selectively obtain either the aldehyde or the carboxylic acid. This application note details protocols for the selective oxidation of this compound, focusing on methods that are compatible with the acid-sensitive diethyl acetal protecting group.
Overview of Oxidation Methods
Several methods are available for the oxidation of primary alcohols. For a substrate containing an acetal, mild conditions are preferable to avoid deprotection.
-
Pyridinium Dichromate (PDC): A versatile chromium-based oxidant that can be tuned to yield either the aldehyde or the carboxylic acid based on the solvent choice.[1][2] In dichloromethane (DCM), PDC selectively oxidizes primary alcohols to aldehydes.[2] In a more polar solvent like dimethylformamide (DMF), non-conjugated primary alcohols are oxidized to carboxylic acids.[2] PDC is less acidic than the related pyridinium chlorochromate (PCC), making it more suitable for acid-sensitive substrates.[1][2]
-
Parikh-Doering Oxidation: This method utilizes the sulfur trioxide pyridine complex as the activating agent for dimethyl sulfoxide (DMSO).[3][4] It is known for its mild reaction conditions, often carried out at or above 0°C, which minimizes the formation of byproducts.[4] This protocol is highly effective for the synthesis of aldehydes from primary alcohols.[3][4]
-
Jones Oxidation: This classical method employs a solution of chromium trioxide in aqueous sulfuric acid and acetone.[5][6][7][8] It is a powerful oxidizing agent that typically converts primary alcohols directly to carboxylic acids.[5][6][7][8] While the acidic conditions can be a concern for acetals, the reaction is often fast and efficient, and in some cases, acetals can withstand the reaction conditions.[5]
Experimental Protocols
Protocol 1: Selective Oxidation to 4,4-Diethoxybutanal using Pyridinium Dichromate (PDC)
This protocol is designed for the selective oxidation of this compound to the corresponding aldehyde, 4,4-diethoxybutanal.
Materials:
-
This compound
-
Pyridinium dichromate (PDC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred suspension of pyridinium dichromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in DCM.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a pad of Celite® or silica gel to filter out the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-diethoxybutanal.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Oxidation to 4,4-Diethoxybutanoic Acid using Pyridinium Dichromate (PDC) in DMF
This protocol aims to synthesize the carboxylic acid derivative, 4,4-diethoxybutanoic acid.
Materials:
-
This compound
-
Pyridinium dichromate (PDC)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add pyridinium dichromate (2.5 equivalents) to the solution in one portion.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with 1 M HCl to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude 4,4-diethoxybutanoic acid by column chromatography or crystallization.
Data Summary
| Product | Method | Oxidizing Agent | Solvent | Typical Yield | Reference |
| 4,4-Diethoxybutanal | PDC Oxidation | Pyridinium Dichromate | Dichloromethane | High | [2] |
| 4,4-Diethoxybutanoic Acid | PDC Oxidation | Pyridinium Dichromate | Dimethylformamide | Good to High | [2] |
| 4,4-Diethoxybutanal | Parikh-Doering | SO₃•Pyridine/DMSO | Dichloromethane | High | [3][4] |
| 4,4-Diethoxybutanoic Acid | Jones Oxidation | CrO₃/H₂SO₄ | Acetone/Water | High | [5][6][7] |
Visualizations
Experimental Workflow for PDC Oxidation
Caption: Workflow for the selective oxidation of this compound.
Logical Relationship of Oxidation Methods
Caption: Oxidation pathways for this compound.
Conclusion
The selective oxidation of this compound can be effectively achieved by careful selection of the oxidizing agent and reaction conditions. For the synthesis of the aldehyde, milder chromium-based methods in non-polar solvents or activated DMSO oxidations are preferred. For the preparation of the carboxylic acid, a more powerful oxidizing system or a polar solvent with PDC is necessary. The protocols provided herein offer reliable methods for accessing these valuable synthetic intermediates. As with all chromium-based reagents, appropriate safety precautions should be taken, and waste should be disposed of according to institutional guidelines.
References
- 1. Pyridinium Dichromate (PDC) [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 4. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 5. Jones Oxidation [organic-chemistry.org]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. adichemistry.com [adichemistry.com]
Application Notes and Protocols for Enzymatic Reactions Utilizing 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic reactions involving 4,4-diethoxybutan-1-ol, a versatile building block in organic synthesis. While specific literature on enzymatic conversions of this substrate is limited, its chemical structure, featuring a primary alcohol and a diethyl acetal, suggests susceptibility to several classes of enzymes. The following sections detail hypothetical, yet plausible, enzymatic transformations, including oxidation, acylation, and hydrolysis. The protocols provided are based on established methodologies for similar substrates and can be adapted for experimental validation.
Application Note 1: Oxidation of this compound using Alcohol Dehydrogenase
Introduction: Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1][2] The primary alcohol moiety of this compound can serve as a substrate for ADH, yielding 4,4-diethoxybutanal. This reaction is of interest for the production of the corresponding aldehyde under mild and selective conditions, avoiding the use of harsh chemical oxidants. The reaction typically requires a nicotinamide cofactor, such as NAD⁺, which is reduced to NADH.[3]
Data Presentation:
Table 1: Hypothetical Kinetic Parameters for ADH-Catalyzed Oxidation of this compound
| Enzyme Source | Cofactor | Apparent Km (mM) | Apparent Vmax (µmol/min/mg) |
| Saccharomyces cerevisiae ADH | NAD⁺ | 15.2 | 25.8 |
| Horse Liver ADH | NAD⁺ | 8.5 | 42.1 |
| Thermoanaerobacter sp. ADH | NADP⁺ | 12.7 | 35.4 |
Experimental Protocol:
Objective: To determine the kinetic parameters for the oxidation of this compound by a selected alcohol dehydrogenase.
Materials:
-
Alcohol Dehydrogenase (e.g., from Horse Liver)
-
This compound
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a stock solution of this compound (100 mM) in Tris-HCl buffer.
-
Prepare a stock solution of NAD⁺ (20 mM) in Tris-HCl buffer.
-
Prepare a stock solution of the alcohol dehydrogenase (1 mg/mL) in Tris-HCl buffer.
-
Set up a series of reactions in cuvettes, each with a final volume of 1 mL.
-
To each cuvette, add the following in order:
-
Tris-HCl buffer to bring the final volume to 1 mL.
-
NAD⁺ solution to a final concentration of 2 mM.
-
Varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 15, 20 mM).
-
-
Incubate the cuvettes at the optimal temperature for the enzyme (e.g., 25°C for Horse Liver ADH) for 2 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10 µL of 1 mg/mL stock).
-
Immediately monitor the increase in absorbance at 340 nm for 5 minutes. The rate of NADH formation is directly proportional to the rate of the reaction.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
Mandatory Visualization:
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4-Diethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4,4-Diethoxybutan-1-ol. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two primary methods for purifying crude this compound are fractional distillation under reduced pressure and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the common impurities in crude this compound synthesized from γ-butyrolactone?
Crude this compound synthesized from the reduction of γ-butyrolactone followed by acetalization may contain the following impurities:
-
Unreacted starting materials: γ-butyrolactone, ethanol, and triethyl orthoformate.
-
Intermediates: 4-hydroxybutyraldehyde.
-
Byproducts: Side-products from the reduction or acetalization steps.
-
Solvents: Residual solvents used during the synthesis and workup.
Q3: What are the key physical properties of this compound relevant to its purification?
Knowledge of the physical properties of this compound is crucial for developing an effective purification strategy, particularly for distillation.
| Property | Value |
| Molecular Formula | C₈H₁₈O₃ |
| Molecular Weight | 162.23 g/mol |
| Boiling Point | 219 °C at 760 mmHg |
| Appearance | Colorless liquid |
Q4: How can I assess the purity of this compound?
Gas chromatography-mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective analytical techniques for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guides
Fractional Distillation
Issue 1: The product is not distilling at the expected temperature.
-
Possible Cause A: Incorrect pressure reading. The boiling point is highly dependent on the pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading.
-
Troubleshooting A:
-
Verify the accuracy of the vacuum gauge against a known standard.
-
Check for leaks in the distillation apparatus, as this will lead to a higher internal pressure than indicated.
-
-
Possible Cause B: Presence of volatile impurities. Low-boiling point impurities will distill first, causing the initial vapor temperature to be lower than the boiling point of the pure product.
-
Troubleshooting B:
-
Collect the initial fraction (forerun) separately until the distillation temperature stabilizes at the expected boiling point of the product.
-
Analyze the forerun by GC-MS to identify the volatile impurities.
-
-
Possible Cause C: Presence of high-boiling point impurities. High-boiling impurities will remain in the distillation flask, and the temperature may not reach the product's boiling point until the majority of the product has distilled.
-
Troubleshooting C:
-
Monitor the distillation temperature closely. A gradual increase in temperature after the main fraction has been collected may indicate the presence of higher boiling impurities.
-
Consider a pre-purification step like a simple distillation to remove the bulk of the solvent and low-boiling impurities before the final fractional distillation.
-
Issue 2: The product is decomposing during distillation.
-
Possible Cause A: Excessive heating. High temperatures can lead to the thermal decomposition of this compound. The acetal functional group can be sensitive to heat, especially in the presence of acidic impurities.
-
Troubleshooting A:
-
Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
-
Perform the distillation under a higher vacuum to lower the boiling point.
-
Neutralize any acidic impurities in the crude product by washing with a dilute base (e.g., saturated sodium bicarbonate solution) before distillation.
-
Column Chromatography
Issue 3: The product is not separating from impurities on the silica gel column.
-
Possible Cause A: Inappropriate solvent system. The polarity of the eluent is critical for achieving good separation.
-
Troubleshooting A:
-
Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal eluent for separation. The ideal solvent system should give a retention factor (Rf) of ~0.3 for the desired product.
-
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity to elute the product and then the more polar impurities.
-
-
Possible Cause B: Column overloading. Loading too much crude material onto the column will result in poor separation.
-
Troubleshooting B:
-
As a general rule, use a silica gel to crude product weight ratio of at least 30:1. This ratio may need to be increased for difficult separations.
-
Issue 4: The product is degrading on the silica gel column.
-
Possible Cause A: Acidity of silica gel. Standard silica gel is slightly acidic and can cause the hydrolysis of the acetal functional group in this compound.
-
Troubleshooting A:
-
Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.
-
Alternatively, use neutral alumina as the stationary phase.
-
Experimental Protocols
Fractional Distillation Protocol
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle and magnetic stirring.
-
Collecting Fractions:
-
Collect the initial low-boiling fraction (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Monitor the temperature throughout the distillation. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown: Turn off the heating, allow the apparatus to cool, and then slowly release the vacuum before disassembling.
Column Chromatography Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: 4,4-Diethoxybutan-1-ol Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,4-Diethoxybutan-1-ol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
The synthesis of this compound typically proceeds via the acid-catalyzed acetalization of 4-hydroxybutyraldehyde with ethanol. During this process, several side products can form, complicating the purification of the desired product. The most common impurities include:
-
Unreacted Starting Materials: Residual 4-hydroxybutyraldehyde and ethanol are common impurities if the reaction does not go to completion.
-
Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate (4-ethoxy-1,4-butanediol). Under certain conditions, this intermediate may be present in the final product mixture.
-
Cyclic Ether (Tetrahydrofuran): The hydroxyl group of 4-hydroxybutyraldehyde or the final product can undergo acid-catalyzed intramolecular cyclization to form tetrahydrofuran (THF) or derivatives.
-
Over-alkoxylation Products: In the presence of excess ethanol and strong acid catalysts, the primary alcohol of the target molecule could potentially be converted to an ether, yielding 1,4,4-triethoxybutane.
-
Aldol Condensation Products: Aldehydes, including 4-hydroxybutyraldehyde, can undergo self-condensation reactions in the presence of acid or base, leading to higher molecular weight impurities.
Q2: How can I minimize the formation of these side products?
Minimizing side product formation involves careful control of reaction conditions:
-
Control of Stoichiometry: Use a moderate excess of ethanol to drive the reaction to completion without making the removal of excess ethanol overly difficult.
-
Choice of Catalyst: Use a mild acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) to avoid strong acid-catalyzed side reactions like cyclization and ether formation.
-
Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can promote side reactions.
-
Water Removal: The formation of the acetal is an equilibrium reaction that produces water. Removing water as it forms (e.g., using a Dean-Stark apparatus) will drive the equilibrium towards the desired product and minimize the presence of the hemiacetal intermediate.
-
Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) to determine the optimal reaction time and avoid the formation of degradation products over extended periods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure efficient water removal using a Dean-Stark trap or molecular sieves.- Increase the molar excess of ethanol.- Check the activity of the acid catalyst. |
| Reversal of the reaction due to presence of water. | - Ensure all glassware is dry and use anhydrous ethanol. | |
| Presence of a Significant Amount of Hemiacetal | Insufficient reaction time or inefficient water removal. | - Extend the reaction time and monitor by TLC or GC.- Improve the efficiency of the water removal method. |
| Formation of Tetrahydrofuran (THF) or its derivatives | Use of a strong acid catalyst and/or high temperatures. | - Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate).- Lower the reaction temperature. |
| Detection of High Molecular Weight Impurities | Aldol condensation of the starting aldehyde. | - Ensure the starting 4-hydroxybutyraldehyde is of high purity and free of acidic or basic impurities.- Add the acid catalyst at a lower temperature. |
| Difficulty in Removing Excess Ethanol | Large excess of ethanol used. | - Use a more moderate excess of ethanol (e.g., 2-3 equivalents).- Remove excess ethanol by distillation or rotary evaporation before workup. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
4-Hydroxybutyraldehyde (1 equivalent)
-
Anhydrous Ethanol (3 equivalents)
-
p-Toluenesulfonic acid (catalytic amount, e.g., 0.01 equivalents)
-
Toluene (as a solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add 4-hydroxybutyraldehyde, anhydrous ethanol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Visualizing the Reaction Pathways
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing side reactions.
Caption: Reaction scheme for this compound synthesis and side products.
Technical Support Center: Troubleshooting Low Conversion Rates with 4,4-Diethoxybutan-1-ol
Welcome to the technical support center for 4,4-Diethoxybutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use as a protecting group for alcohols. The following troubleshooting guides and frequently asked questions (FAQs) are structured to help you identify and resolve issues leading to low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in organic synthesis?
This compound serves as a protecting group for primary alcohols. It reacts with an alcohol under acidic conditions to form a 4,4-diethoxybutyl ether, effectively masking the hydroxyl group from unwanted reactions in subsequent synthetic steps. This acetal protecting group is generally stable to basic and nucleophilic conditions.
Q2: What are the typical acidic catalysts used for the protection reaction?
Commonly used acid catalysts for acetal formation include pyridinium p-toluenesulfonate (PPTS), p-toluenesulfonic acid (TsOH), and camphorsulfonic acid (CSA). The choice of catalyst can influence the reaction rate and selectivity, and optimization may be required for specific substrates.
Q3: Why is water removal crucial during the protection reaction?
The formation of the 4,4-diethoxybutyl ether is a reversible equilibrium reaction. Water is a byproduct of this reaction. According to Le Châtelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the desired protected alcohol, thereby increasing the conversion rate.
Q4: Under what conditions can the 4,4-diethoxybutyl protecting group be removed (deprotection)?
The 4,4-diethoxybutyl group is cleaved under acidic conditions, typically using aqueous acid solutions such as dilute hydrochloric acid (HCl) or acetic acid. The acetal is hydrolyzed back to the original alcohol and 4-hydroxybutyraldehyde diethyl acetal.
Troubleshooting Low Conversion Rates
Low conversion rates during the protection of an alcohol with this compound can be attributed to several factors. The following sections provide a systematic approach to troubleshooting these issues.
Problem 1: Incomplete Reaction - Low Yield of Protected Alcohol
Possible Causes and Solutions
| Cause | Recommended Action |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 0.5 mol%). Monitor the reaction progress by TLC or LC-MS to find the optimal amount. |
| Inadequate Water Removal | Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture. Ensure the solvent is anhydrous. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature. For many acetal protections, refluxing in a suitable solvent (e.g., toluene, dichloromethane) is effective. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of this compound to drive the reaction to completion. |
| Steric Hindrance | For sterically hindered alcohols, consider using a stronger acid catalyst or a higher reaction temperature. Prolonged reaction times may also be necessary. |
| Reagent Quality | Ensure the this compound and the alcohol substrate are pure and dry. Impurities can interfere with the reaction. |
Problem 2: Presence of Side Products
Possible Side Reactions and Mitigation Strategies
| Side Reaction | Mitigation Strategy |
| Self-condensation of the alcohol | Use milder reaction conditions (lower temperature, less acidic catalyst). Add the alcohol substrate slowly to the reaction mixture containing this compound and the catalyst. |
| Formation of an elimination product | This is more likely with secondary and tertiary alcohols. Use a non-nucleophilic base to neutralize any excess acid upon completion of the reaction. Employ milder acidic catalysts like PPTS. |
| Decomposition of sensitive substrates | If your substrate is acid-sensitive, use a very mild catalyst (e.g., PPTS) and monitor the reaction closely to avoid prolonged exposure to acidic conditions. |
Experimental Protocols
General Protocol for Alcohol Protection using this compound
This protocol provides a starting point for the protection of a primary alcohol. Optimization of stoichiometry, catalyst, solvent, and temperature may be necessary for different substrates.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Activated 3Å molecular sieves
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add the primary alcohol and anhydrous solvent.
-
Add this compound and PPTS to the mixture.
-
If using DCM, add activated molecular sieves.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
General Reaction Pathway for Alcohol Protection
Caption: The general reaction pathway for the protection of a primary alcohol.
preventing decomposition of 4,4-Diethoxybutan-1-ol during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxybutan-1-ol. The primary focus is on preventing the decomposition of this molecule during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem 1: Low yield of the desired product and presence of a new aldehyde peak in NMR/GC-MS.
-
Question: My reaction with this compound resulted in a low yield, and I've identified 4-hydroxybutanal as a byproduct. What is causing this decomposition?
-
Answer: The decomposition of this compound is most likely due to the acid-catalyzed hydrolysis of the diethyl acetal functional group. Acetals are sensitive to acidic conditions and can revert to the corresponding aldehyde and alcohol. Even trace amounts of acid can catalyze this decomposition, especially in the presence of water.
Problem 2: The reaction requires acidic conditions, but the acetal is not surviving.
-
Question: I need to perform a reaction on the hydroxyl group of this compound that requires an acidic catalyst. How can I prevent the acetal from decomposing?
-
Answer: If acidic conditions are unavoidable, the best strategy is to protect the hydroxyl group first under neutral or basic conditions. Once the hydroxyl group is protected, you can perform your acid-catalyzed reaction. The protecting group can then be removed under conditions that will not affect the acetal. A common protecting group for alcohols is a silyl ether, which can be removed using a fluoride source under non-acidic conditions.[1][2]
Problem 3: I am using a Lewis acid catalyst and observing decomposition.
-
Question: I am using a Lewis acid (e.g., ZnCl₂, TiCl₄) in my reaction and see evidence of acetal hydrolysis. I thought Lewis acids were milder than Brønsted acids.
-
Answer: While sometimes considered milder, Lewis acids can still be potent catalysts for acetal hydrolysis. They can coordinate to the oxygen atoms of the acetal, activating it towards nucleophilic attack by water. If your reaction allows, consider using a non-acidic catalyst or switching to a reaction that proceeds under basic or neutral conditions.
Problem 4: My reaction is supposed to be neutral, but I am still seeing some decomposition.
-
Question: I am running a reaction that should be neutral, but I am still observing the formation of 4-hydroxybutanal. What could be the cause?
-
Answer: Several factors could introduce acidity into a seemingly neutral reaction:
-
Reagent Quality: One of your reagents may contain acidic impurities. For example, some grades of alkyl halides can contain traces of HX.
-
Solvent Degradation: Certain solvents can degrade over time to produce acidic byproducts.
-
Silica Gel: If you are using silica gel for purification, it is inherently acidic and can cause decomposition of acid-sensitive compounds on the column. Consider using neutral or deactivated silica gel, or an alternative purification method like distillation or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The primary decomposition pathway is the acid-catalyzed hydrolysis of the diethyl acetal to form 4-hydroxybutanal and two equivalents of ethanol.
Q2: Under what conditions is this compound generally stable?
This compound is stable under neutral and basic conditions. Reactions involving strong bases (e.g., NaH, NaOH), organometallic reagents (e.g., Grignard reagents), and most oxidizing and reducing agents (in the absence of acid) should not affect the acetal group.
Q3: How can I monitor the decomposition of this compound during my reaction?
You can monitor the reaction by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the appearance of a new spot on TLC or signals corresponding to 4-hydroxybutanal in GC-MS or NMR.
Q4: Are there any specific reagents I should avoid when working with this compound?
Avoid strong Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃) if possible. If you must use an acidic reagent, consider the strategies outlined in the troubleshooting guide.
Q5: Can I protect the hydroxyl group of this compound?
Yes, protecting the hydroxyl group is a viable strategy to prevent unwanted side reactions. Silyl ethers are a good choice as they are stable under a wide range of conditions and can be removed selectively.[1][3]
Data Presentation
The rate of hydrolysis of acetals is highly dependent on the pH of the solution. The table below provides a semi-quantitative overview of the relative stability of a typical acyclic acetal at different pH values.
| pH | Relative Rate of Hydrolysis | Stability |
| 1 | Very High | Very Low |
| 3 | High | Low |
| 5 | Moderate | Moderate |
| 7 | Negligible | High |
| 9 | Negligible | High |
| 11 | Negligible | High |
| 13 | Negligible | High |
This table illustrates the general trend that the rate of acetal hydrolysis increases significantly with decreasing pH. The hydrolysis is dramatically slower at neutral and basic pH.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments that can be performed on the hydroxyl group of this compound while minimizing the risk of acetal decomposition.
1. Williamson Ether Synthesis under Anhydrous Basic Conditions
This protocol describes the formation of an ether from this compound and an alkyl halide under anhydrous, basic conditions to prevent acetal hydrolysis.
-
Materials:
-
This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether.
-
Purify the product by column chromatography on neutral or deactivated silica gel, or by distillation.[6][7]
-
2. Steglich Esterification
This method allows for the esterification of this compound under mild, non-acidic conditions.[8][9][10]
-
Materials:
-
This compound
-
Carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
0.5 M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
3. Silyl Ether Protection of the Hydroxyl Group
This protocol describes the protection of the primary alcohol of this compound as a tert-butyldimethylsilyl (TBS) ether.[1][3]
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
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Water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add imidazole (2.5 equivalents).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBSCl (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Acid-catalyzed decomposition of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,4-Diethoxybutan-1-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Diethoxybutan-1-ol and its derivatives. The information provided addresses common challenges encountered during the purification of these acetal-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the purification of this compound and its derivatives?
A1: The main challenge is the inherent instability of the acetal group under acidic conditions. In the presence of even catalytic amounts of acid, this compound can undergo hydrolysis to form 4-hydroxybutanal and ethanol. This decomposition pathway is a major source of impurities and can significantly reduce the yield of the desired product. It is crucial to maintain neutral or slightly basic conditions throughout the purification process.
Q2: What are the common impurities I might encounter?
A2: Common impurities can originate from the synthesis or from decomposition during workup and purification. These include:
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Starting materials: Unreacted 4-hydroxybutanal and ethanol.
-
Hydrolysis products: 4-hydroxybutanal and ethanol.
-
Side-products from synthesis: These will be specific to the synthetic route employed.
-
Acidic residues: Catalysts or reagents from the synthesis that can promote decomposition.
Q3: Which purification techniques are most suitable for this compound derivatives?
A3: The choice of purification technique depends on the scale of the experiment and the nature of the impurities.
-
Vacuum Distillation: This is a common method for purifying liquid this compound, especially on a larger scale. Distillation under reduced pressure allows for purification at a lower temperature, which minimizes thermal decomposition.
-
Column Chromatography: Silica gel chromatography can be effective for removing polar impurities. However, standard silica gel is slightly acidic and can cause decomposition. It is often recommended to use neutralized silica gel or to co-elute with a small amount of a basic modifier like triethylamine.
-
Aqueous Workup: Careful aqueous workup can remove water-soluble impurities. It is critical to use neutral or slightly basic water (e.g., a dilute sodium bicarbonate solution) to prevent hydrolysis of the acetal.
Q4: How can I monitor the purity of my this compound derivative during purification?
A4: Purity can be monitored by a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the desired product and check for the presence of key impurities, such as the aldehyde proton of 4-hydroxybutanal.
-
Thin Layer Chromatography (TLC): TLC can provide a quick assessment of the purity and help in optimizing conditions for column chromatography.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis | Neutralize any acidic catalysts from the synthesis before workup. Wash organic layers with a mild base (e.g., saturated NaHCO3 solution). Use neutralized silica gel for chromatography or add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. |
| Thermal decomposition | If using distillation, ensure it is performed under a high vacuum to lower the boiling point. Avoid prolonged heating. |
| Co-distillation with impurities | If impurities have similar boiling points, consider using fractional distillation with a column that has a higher number of theoretical plates. |
| Product loss during aqueous extraction | This compound has some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a fresh portion of the organic solvent. |
Problem 2: Presence of aldehyde impurity in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the initial acetal formation reaction has gone to completion. Monitor the reaction by TLC or GC. |
| Hydrolysis during workup | Avoid acidic conditions during the aqueous workup. Use a mild base like sodium bicarbonate solution for washes. |
| Decomposition on silica gel | Use deactivated/neutralized silica gel for chromatography. Alternatively, add a small amount of a volatile base (e.g., triethylamine) to the eluent. |
| Decomposition during storage | Store the purified product over a small amount of a solid base like potassium carbonate to scavenge any acidic impurities. |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Column Chromatography
-
Prepare a slurry of silica gel in a suitable solvent (e.g., methanol).
-
Add a solution of sodium bicarbonate in methanol (e.g., 5 g of sodium bicarbonate in 1500 mL of methanol for 500 g of silica gel) portion-wise with stirring.
-
Remove the solvent by filtration.
-
Dry the neutralized silica gel in an oven at 100 °C until it is free-flowing.
Protocol 2: Vacuum Distillation of this compound
-
Assemble a fractional distillation apparatus suitable for vacuum distillation.
-
Ensure all glassware is dry to prevent hydrolysis.
-
Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired vacuum is reached, begin heating the distillation flask.
-
Collect the fractions that distill at the expected boiling point for the given pressure.
-
Monitor the purity of the collected fractions by GC or NMR.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for purification issues.
workup procedures for reactions containing 4,4-Diethoxybutan-1-ol
Welcome to the technical support center for handling reactions involving 4,4-Diethoxybutan-1-ol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence workup procedures?
A1: this compound possesses two key functional groups that dictate its behavior: a primary alcohol (-OH) and a diethyl acetal. The alcohol group is polar and capable of hydrogen bonding, conferring some water solubility. The diethyl acetal is stable under neutral to strongly basic conditions but is highly susceptible to hydrolysis under acidic conditions, which will regenerate the corresponding aldehyde (4-hydroxybutyraldehyde).[1] This dual functionality requires careful control of pH during the workup.
Q2: In which layer should I expect to find this compound during a standard liquid-liquid extraction?
A2: The distribution of this compound between the aqueous and organic layers depends on several factors. Due to its polar alcohol group and relatively short carbon chain, it can exhibit significant solubility in the aqueous phase.[2] However, the diethoxy group and hydrocarbon backbone also allow for solubility in common organic solvents like dichloromethane and ethyl acetate. To favor partitioning into the organic layer, it is recommended to wash the organic phase with brine (saturated NaCl solution), which decreases the polarity of the aqueous layer and "salts out" the organic components.[3]
Q3: How stable is the acetal group in this compound during workup?
A3: The diethyl acetal is an excellent protecting group because it is stable in neutral to strongly basic environments.[1] However, it will readily hydrolyze back to the aldehyde in the presence of acid, particularly aqueous acid.[1] Therefore, acidic quenches or washes (e.g., with 1M HCl) should be avoided unless the explicit goal is to deprotect the acetal. For routine workups where the acetal must remain intact, use neutral or basic solutions (e.g., water, brine, saturated sodium bicarbonate).
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| P1 | Low yield of desired product; product is lost in the aqueous layer. | The product, or unreacted starting material, is too polar to be efficiently extracted into the organic solvent. | 1. Use Brine: Wash the organic layer multiple times with brine to decrease the solubility of the polar organic compound in the aqueous phase.[3]2. Solvent Choice: Use a more polar extraction solvent system, such as a 3:1 mixture of chloroform and isopropanol, which is effective at extracting water-soluble organic compounds.[4]3. Back-Extraction: Re-extract the aqueous layer with fresh portions of the organic solvent to recover any dissolved product.[3]4. Solvent Removal: If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove it via rotary evaporation before the aqueous workup.[4] |
| P2 | An unexpected aldehyde peak (around 9-10 ppm in ¹H NMR) is observed after workup. | The acetal group was unintentionally hydrolyzed during the workup. | 1. Check pH: Ensure all aqueous solutions used for quenching and washing are neutral or basic (pH > 7). Avoid any acidic reagents.2. Buffered Wash: Use a saturated solution of sodium bicarbonate (NaHCO₃) as the initial wash to neutralize any trace acids in the reaction mixture. |
| P3 | Persistent emulsions form during the extraction process. | The polarity of the two phases is not sufficiently different, or surfactants/particulates are present. | 1. Add Brine: Adding saturated brine will increase the ionic strength and density of the aqueous layer, often helping to break the emulsion.[3]2. Filter: Pass the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.3. Centrifuge: If the emulsion is small in volume, centrifugation can be used to force the separation of the layers. |
| P4 | Difficulty in removing unreacted this compound from the final product. | The polarity of the product and the starting material are very similar. | 1. Column Chromatography: This is the most effective method. Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity to first elute the less polar compound.2. Acidic Wash (Product Dependent): If your desired product is stable to acid and does not contain an acetal, a mild acidic wash can be used to hydrolyze the unreacted this compound to the more polar 4-hydroxybutyraldehyde, which can then be more easily removed with an aqueous wash. Caution: This is only suitable if the product is acid-stable. |
Experimental Protocols
Protocol 1: General Aqueous Workup (Acetal Protection Maintained)
This protocol is designed for reactions where the diethyl acetal of this compound must remain intact.
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if exothermic). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water to quench the reaction.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Add an equal volume of water. Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the organic layer (or the aqueous layer if the organic solvent is less dense than water).
-
Washing: Wash the organic layer sequentially with:
-
Water (1x)
-
Saturated aqueous NaCl (brine) (2x). This step helps to remove residual water and polar impurities from the organic layer.[3]
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Workup with Acetal Deprotection
This protocol is used when the desired outcome is the hydrolysis of the acetal to the corresponding aldehyde.
-
Quenching & Hydrolysis: Cool the reaction mixture. Add a mild acidic solution, such as 1M aqueous HCl or a solution of Al(HSO₄)₃ on wet silica gel.[5] Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane) multiple times.
-
Washing: Combine the organic extracts and wash with brine.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde product.
Data & Visualizations
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 70216-75-0 | [6][7] |
| Molecular Formula | C₈H₁₈O₃ | [6][7] |
| Molecular Weight | 162.23 g/mol | [7] |
| Synonyms | 4,4-Diethoxy-1-butanol; 4-Hydroxybutyraldehyde diethyl acetal | [7] |
| Predicted pKa | 15.14 ± 0.10 | [6] |
Diagrams
Caption: A standard workflow for the aqueous workup of a reaction mixture.
References
Technical Support Center: Catalyst Poisoning in Reactions with 4,4-Diethoxybutan-1-ol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 4,4-Diethoxybutan-1-ol in catalytic reactions. The guides below address common issues related to catalyst poisoning and reaction inefficiency for the two primary transformations of this substrate: selective oxidation of the primary alcohol and acid-catalyzed hydrolysis of the acetal.
Catalytic Oxidation of this compound to 4,4-Diethoxybutanal
The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 4,4-diethoxybutanal, is a key transformation. A common and efficient method for this is the TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation. While not susceptible to traditional catalyst poisoning by substances like sulfur, this system's efficiency can be hampered by side reactions and improper conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic system for the selective oxidation of this compound?
A1: TEMPO-mediated oxidation is a widely used method for the selective oxidation of primary alcohols to aldehydes.[1] This system uses a catalytic amount of TEMPO and a co-oxidant. A common laboratory-scale co-oxidant is sodium hypochlorite (bleach) in a biphasic system with sodium bromide as a co-catalyst.[2]
Q2: What is meant by "catalyst poisoning" in a TEMPO-mediated oxidation?
A2: In this context, "poisoning" doesn't typically refer to the irreversible binding of an impurity to the catalyst. Instead, it relates to conditions or side-products that inhibit the catalytic cycle. This can include over-oxidation of the desired aldehyde to a carboxylic acid, which can interfere with the reaction, or the reaction of the intermediate hydroxylamine with electrophiles.[3][4]
Q3: Why is pH control important in TEMPO/bleach oxidations?
A3: Maintaining a pH between 8 and 9 is crucial for optimal results.[4] At lower pH, the reaction may be slow or generate unwanted byproducts, while at higher pH, the Cannizzaro reaction of the product aldehyde can become a significant side reaction.
Troubleshooting Guide
Q: My reaction is very slow or has stalled. What are the possible causes?
A: There are several potential reasons for a slow or stalled reaction:
-
Incorrect pH: The pH of the reaction mixture should be maintained around 9.5 with a buffer like sodium bicarbonate.[2] Drastic deviations can halt the catalytic cycle.
-
Poor Mixing: In the biphasic system (e.g., dichloromethane/water), vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases where the reaction occurs.
-
Degraded Co-oxidant: Sodium hypochlorite (bleach) solutions can degrade over time. Use a fresh bottle or titrate the solution to determine its active chlorine content.[5]
-
Insufficient Catalyst: Using too little TEMPO can lead to a slow reaction, as the oxidant may decompose the aldehyde product faster than the catalyst can regenerate.[4]
Q: I am observing significant amounts of 4,4-diethoxybutanoic acid as a byproduct. How can I prevent this over-oxidation?
A: Over-oxidation is a common issue. Here are some strategies to minimize it:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature (e.g., 0°C) can also improve selectivity.
-
Slow Addition of Oxidant: Instead of adding all the sodium hypochlorite at once, add it dropwise over a period of time. This prevents a large excess of the oxidant from being present, which can lead to over-oxidation.[4]
-
Use a Milder Co-oxidant System: The Anelli protocol uses bleach, which can be harsh. A modification by Zhao et al. uses a catalytic amount of bleach with a stoichiometric amount of sodium chlorite, which can be milder and reduce over-oxidation and chlorination side reactions.[1]
Q: My product is contaminated with chlorinated byproducts. What is the cause and how can I avoid it?
A: Chlorination is a known side reaction when using sodium hypochlorite, especially with electron-rich substrates or if the pH drops.[1] To mitigate this:
-
Strict pH Control: Ensure the reaction medium is kept basic (pH ~9.5) throughout the reaction.
-
Alternative Co-oxidant: As mentioned, using the Zhao protocol with sodium chlorite as the terminal oxidant significantly reduces chlorination.[1]
Data Presentation: Effect of pH and Solvent on TEMPO-mediated Oxidation
| Parameter | Condition | Observation | Impact on this compound Oxidation |
| pH | < 8 | Slower reaction rate, potential for side reactions. | Incomplete conversion, potential for byproduct formation. |
| 8 - 9.5 | Optimal reaction rate and selectivity.[2][4] | High yield of 4,4-diethoxybutanal expected. | |
| > 10 | Increased rate of disproportionation (Cannizzaro reaction) of the aldehyde product. | Reduced yield of the desired aldehyde. | |
| Solvent | Dichloromethane (DCM) | Commonly used, provides good results in a biphasic system with water.[5] | Standard choice, generally effective. |
| Acetonitrile | Can be used as an alternative to DCM, may require optimization.[5] | May offer benefits for certain downstream processing. | |
| Ethyl Acetate / MTBE | Often results in decreased selectivity or inhibition of the reaction.[5] | Generally not recommended without significant optimization. |
Experimental Protocol: TEMPO-mediated Oxidation of this compound
This protocol is adapted from the procedure by Anelli et al.[1]
Materials:
-
This compound
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, titrated to determine concentration)
-
10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-water bath (0°C), dissolve this compound (1.0 eq) in DCM (to make a 0.5 M solution).
-
Add TEMPO (0.01 eq) and an aqueous solution of NaBr (0.1 eq).
-
To the vigorously stirred biphasic mixture, add saturated aqueous NaHCO₃ solution to bring the pH to ~9.5.[2]
-
Slowly add the aqueous NaOCl solution (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains between 0-5°C.
-
Monitor the reaction progress by TLC or GC. Upon completion (disappearance of the starting material), quench the reaction by adding 10% aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4,4-diethoxybutanal.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Troubleshooting Workflow for TEMPO-mediated Oxidation
Caption: Troubleshooting logic for TEMPO-mediated oxidation.
Acid-Catalyzed Hydrolysis of this compound
The hydrolysis of the acetal moiety in this compound yields 4-hydroxybutanal, which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran. This reaction is catalyzed by acids, with solid acid catalysts offering advantages in terms of separation and reusability.
Frequently Asked Questions (FAQs)
Q1: What types of acid catalysts are effective for acetal hydrolysis?
A1: Both homogeneous Brønsted acids (like sulfuric acid or p-toluenesulfonic acid) and solid acid catalysts can be used.[6][7] Solid acids, such as acidic resins (e.g., Amberlyst-15) or zeolites, are often preferred as they can be easily filtered off, simplifying workup.
Q2: What is the primary cause of deactivation for solid acid catalysts in this reaction?
A2: The most common deactivation mechanism for solid acid catalysts in reactions involving aldehydes and alcohols is "coking". This is the formation of heavy, often polymeric, byproducts that block the active acid sites within the catalyst's pores.[8]
Q3: Is the hydrolysis of this compound reversible?
A3: Yes, acetal formation and hydrolysis are reversible processes.[6] To drive the reaction towards the hydrolyzed product (4-hydroxybutanal), a large excess of water is used, according to Le Chatelier's principle.
Troubleshooting Guide
Q: My hydrolysis reaction is not going to completion, even after a long reaction time. What could be the issue?
A: Incomplete conversion can be due to several factors:
-
Insufficient Water: As the reaction is an equilibrium, a sufficient excess of water is necessary to drive it to completion. Ensure your reaction medium has a high concentration of water.
-
Catalyst Deactivation (Coking): If you are reusing a solid acid catalyst, it may have become deactivated due to the buildup of carbonaceous deposits (coke). Try using fresh or regenerated catalyst.
-
Inadequate Catalyst Loading: The amount of acid catalyst may be too low. For solid acids, ensure there is enough catalyst surface area for the reaction to proceed at a reasonable rate.
Q: I am observing the formation of a dark, tarry substance in my reaction. What is it and how can I prevent it?
A: The formation of dark, insoluble material is a strong indicator of coking and other side reactions.[8] The aldehyde product, 4-hydroxybutanal, can be unstable under strongly acidic conditions and may undergo self-condensation or polymerization.
-
Milder Reaction Conditions: Try running the reaction at a lower temperature.
-
Use a Milder Catalyst: A less acidic catalyst might be sufficient to promote hydrolysis without causing extensive degradation of the product.
-
Shorter Reaction Time: Monitor the reaction and work it up as soon as a satisfactory conversion is reached to minimize product exposure to acidic conditions.
Q: How can I regenerate a deactivated solid acid catalyst?
A: Deactivated solid acid catalysts can often be regenerated. A common method for removing coke is calcination:
-
Calcination: The catalyst is heated to a high temperature (e.g., 400-500°C) in a stream of air or oxygen. This burns off the organic deposits, restoring the active sites. The specific temperature and duration will depend on the catalyst type and should be determined from the manufacturer's literature or experimental validation to avoid damaging the catalyst structure.
Data Presentation: Factors Affecting Acetal Hydrolysis
| Parameter | Condition | Observation | Impact on this compound Hydrolysis |
| Catalyst Type | Homogeneous (e.g., H₂SO₄) | Fast reaction, but difficult to separate from the product. Can lead to side reactions. | Effective, but workup is more complex and product degradation is a risk. |
| Solid Acid (e.g., Amberlyst-15) | Slower reaction, but easy to separate by filtration. Prone to deactivation by coking.[8] | Preferred for cleaner workup and catalyst recycling, but deactivation must be managed. | |
| Water Concentration | Low (e.g., stoichiometric) | Equilibrium will not strongly favor the products. | Incomplete conversion is likely. |
| High (large excess) | Equilibrium is shifted towards the products.[6] | Drives the reaction to completion. | |
| Temperature | Low | Slower reaction rate. | Minimizes side reactions and coking, but requires longer reaction times. |
| High | Faster reaction rate, but increases the rate of side reactions and coking. | Can lead to higher yields in shorter times, but with a greater risk of catalyst deactivation and byproduct formation. |
Experimental Protocol: Hydrolysis of this compound with a Solid Acid Catalyst
Materials:
-
This compound
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Water
-
Tetrahydrofuran (THF) or another suitable co-solvent
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), water (10-20 eq), and THF as a co-solvent to ensure miscibility (e.g., a 1:1 mixture of water:THF).
-
Add the solid acid catalyst (e.g., Amberlyst-15, 10-20% by weight of the starting material).
-
Heat the mixture to a moderate temperature (e.g., 50-60°C) with stirring.
-
Monitor the progress of the reaction by TLC or GC analysis of the organic phase.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid acid catalyst. The catalyst can be washed with a solvent, dried, and stored for regeneration or reuse.
-
Neutralize the filtrate by adding solid sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture several times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-hydroxybutanal (which will exist in equilibrium with 2-hydroxytetrahydrofuran).
Troubleshooting Workflow for Acid-Catalyzed Hydrolysis
Caption: Troubleshooting logic for acid-catalyzed acetal hydrolysis.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 4,4-Diethoxybutan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4,4-Diethoxybutan-1-ol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect to find in a sample of this compound?
A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation products. Common impurities include:
-
Starting Materials: Unreacted 4-hydroxybutanal and ethanol.
-
Reaction Intermediates: The hemiacetal of 4-hydroxybutanal and ethanol.
-
Byproducts: Diethyl ether (from the dehydration of ethanol), and water.
-
Degradation Products: Acetaldehyde and other oxidation products.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: The most common and effective techniques for analyzing impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: How can I differentiate between this compound and its hemiacetal intermediate using analytical methods?
A3: GC-MS is particularly useful for this differentiation. The hemiacetal is thermally labile and will likely either revert to starting materials (4-hydroxybutanal and ethanol) or cyclize in the hot GC inlet. Therefore, you would observe peaks for these starting materials rather than the hemiacetal itself. In contrast, the stable this compound will produce a distinct peak. NMR spectroscopy can also distinguish between the two in solution, as they will have different chemical shifts for the protons and carbons near the acetal and hydroxyl groups.
Q4: I am seeing a broad peak in my GC chromatogram. What could be the cause?
A4: A broad peak in your GC chromatogram could be due to several factors:
-
Active Sites in the GC System: The hydroxyl group of this compound can interact with active sites in the injector liner or column, leading to peak tailing and broadening. Using a deactivated liner and a column designed for polar analytes can mitigate this.
-
High Injection Volume or Concentration: Injecting too much sample can overload the column, resulting in broad peaks. Try diluting your sample or reducing the injection volume.
-
Slow Injection Speed: A slow injection can cause the sample to vaporize inefficiently, leading to a broad initial band on the column. Ensure your autosampler is set for a fast injection.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If other troubleshooting steps fail, consider replacing the column.
Q5: My HPLC analysis shows poor retention for this compound. How can I improve it?
A5: this compound is a polar molecule, which can lead to poor retention on traditional C18 columns with highly organic mobile phases. To improve retention:
-
Increase the Aqueous Content of the Mobile Phase: A higher percentage of water in the mobile phase will increase the retention of polar analytes on a reverse-phase column.
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of columns are designed to provide better retention for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This is an excellent alternative for analyzing very polar compounds that are not well-retained by reverse-phase chromatography.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No peak for this compound | Inlet temperature too high, causing degradation. | Lower the inlet temperature in 10-20°C increments. |
| Non-volatile impurities have contaminated the inlet liner. | Replace the inlet liner. | |
| Column bleed is obscuring the peak. | Condition the column according to the manufacturer's instructions. | |
| Peak tailing for this compound | Active sites in the GC system. | Use a deactivated inlet liner and a wax-based or polar-modified column. |
| Sample concentration is too high. | Dilute the sample. | |
| Presence of unexpected peaks | Sample degradation in the hot injector. | Lower the injector temperature. |
| Contamination from the solvent or sample preparation. | Run a solvent blank to identify contaminant peaks. | |
| Air leak in the system. | Check for leaks using an electronic leak detector. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor peak shape (fronting or tailing) | Column overload. | Reduce the injection volume or dilute the sample. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Column aging. | Replace the column. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate. | |
| Ghost peaks | Carryover from a previous injection. | Run a blank injection with a strong solvent to clean the injector. |
| Contaminated mobile phase. | Prepare fresh mobile phase using high-purity solvents. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Volatile Impurities
This method is suitable for the identification and quantification of volatile impurities such as ethanol, diethyl ether, and 4-hydroxybutanal (which may be observed as its cyclized hemiacetal, 2-hydroxytetrahydrofuran).
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 220 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial Temp: 50°C (hold 2 min) Ramp: 10°C/min to 220°C (hold 5 min) |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | m/z 35-300 |
Sample Preparation: Dilute the this compound sample 1:100 in methanol or ethanol.
Expected Retention Times and Mass Spectra:
| Compound | Approx. Retention Time (min) | Key Mass Fragments (m/z) |
| Ethanol | 3.5 | 31, 45, 46 |
| Diethyl Ether | 4.2 | 45, 59, 74 |
| 2-Hydroxytetrahydrofuran | 8.5 | 43, 57, 87 |
| This compound | 12.8 | 45, 75, 103, 117 |
Protocol 2: HPLC-UV Analysis of this compound and Non-Volatile Impurities
This method is suitable for the quantification of this compound and less volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
HPLC Parameters:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Origin of potential impurities.
Navigating Solvent Effects on the Reactivity of 4,4-Diethoxybutan-1-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 4,4-Diethoxybutan-1-ol, a versatile bifunctional molecule, is significantly influenced by the choice of solvent. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its experimental use, particularly in acid-catalyzed intramolecular cyclization reactions. Understanding and controlling solvent effects are crucial for optimizing reaction yields, minimizing side products, and ensuring reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acid-catalyzed cyclization of this compound to form 2-ethoxytetrahydrofuran.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inappropriate Solvent Polarity: The solvent may not adequately stabilize the carbocation intermediate formed during the reaction. 2. Insufficient Acid Catalyst Activity: The catalyst's effectiveness can be solvent-dependent. 3. Presence of Water: Water can compete with the intramolecular hydroxyl group as a nucleophile, leading to hydrolysis of the acetal. | 1. Solvent Selection: Employ polar protic solvents such as ethanol or methanol to stabilize the carbocation intermediate. Avoid nonpolar aprotic solvents like hexane or toluene. 2. Catalyst Choice and Concentration: Use a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Consider increasing the catalyst loading if the reaction is sluggish. 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use of a Dean-Stark apparatus can be effective for removing water azeotropically during the reaction. |
| Formation of Side Products (e.g., Butane-1,4-dial) | 1. Excessive Acidity or Temperature: Harsh reaction conditions can lead to over-reaction or decomposition. 2. Hydrolysis of the Acetal: As mentioned above, water contamination can lead to the formation of the corresponding aldehyde. | 1. Optimize Reaction Conditions: Reduce the catalyst concentration or lower the reaction temperature. Monitor the reaction progress closely using techniques like TLC or GC. 2. Rigorous Water Removal: Implement stringent anhydrous techniques. |
| Inconsistent Reaction Rates | 1. Solvent Polarity Variations: Minor differences in solvent composition or the presence of impurities can affect the reaction kinetics. 2. Temperature Fluctuations: Inconsistent heating can lead to variable reaction rates. | 1. Use High-Purity Solvents: Employ solvents of a consistent grade and purity for all experiments. 2. Precise Temperature Control: Utilize a temperature-controlled reaction setup (e.g., oil bath with a thermostat). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed cyclization of this compound?
A1: The reaction proceeds through a mechanism analogous to an intramolecular SN1 reaction.
-
Step 1: Protonation: The acid catalyst protonates one of the ethoxy groups, converting it into a good leaving group (ethanol).
-
Step 2: Formation of a Carbocation: The protonated ethoxy group departs, leading to the formation of a resonance-stabilized secondary carbocation at the C4 position.
-
Step 3: Intramolecular Nucleophilic Attack: The hydroxyl group at the C1 position acts as an internal nucleophile and attacks the carbocation, forming a five-membered ring.
-
Step 4: Deprotonation: A solvent molecule (or another base) removes the proton from the newly formed oxonium ion to yield the final product, 2-ethoxytetrahydrofuran.
Q2: How does solvent polarity affect the rate of cyclization?
A2: The rate of the acid-catalyzed cyclization of this compound is significantly influenced by solvent polarity. The rate-determining step is the formation of the carbocation intermediate.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents are generally preferred for this reaction. Their high dielectric constants help to stabilize the charged carbocation intermediate and the transition state leading to its formation, thereby increasing the reaction rate. They can also solvate the leaving group (ethanol), further facilitating its departure.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While polar, these solvents are less effective at solvating the carbocation intermediate compared to protic solvents.
-
Nonpolar Aprotic Solvents (e.g., toluene, hexane): These solvents are generally poor choices as they do not effectively stabilize the polar transition state and the carbocation intermediate, leading to significantly slower reaction rates.
Q3: Why is the formation of butane-1,4-dial sometimes observed as a side product?
A3: The formation of butane-1,4-dial is a result of the hydrolysis of the acetal functional group in this compound. This occurs when water is present in the reaction mixture. The acid catalyst can protonate the acetal, making it susceptible to nucleophilic attack by water, which ultimately leads to the cleavage of the C-O bonds of the acetal and the formation of the dialdehyde. To avoid this, it is crucial to maintain anhydrous reaction conditions.
Experimental Protocols
General Procedure for Acid-Catalyzed Cyclization of this compound
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound (1 equivalent).
-
Solvent Addition: The chosen anhydrous solvent (e.g., ethanol, toluene) is added to the flask to achieve a desired concentration (typically 0.1-0.5 M).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) is added to the reaction mixture.
-
Reaction Execution: The mixture is heated to the desired temperature (e.g., reflux) and stirred.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The acid catalyst is neutralized with a mild base (e.g., saturated sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-ethoxytetrahydrofuran.
Visualizations
Caption: Experimental workflow for the acid-catalyzed cyclization.
Caption: Troubleshooting logic for low product yield.
Validation & Comparative
A Comparative Analysis of 4,4-Diethoxybutan-1-ol and Other Butanol Derivatives for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the selection of appropriate reagents and building blocks is paramount. Butanol and its derivatives are a class of solvents and intermediates with wide-ranging applications. This guide provides a comparative analysis of 4,4-Diethoxybutan-1-ol against its more common structural isomers: butan-1-ol, butan-2-ol, 2-methylpropan-1-ol (isobutanol), and 2-methylpropan-2-ol (tert-butanol). This comparison focuses on their physicochemical properties, reactivity, and potential applications, with a particular emphasis on the unique characteristics imparted by the acetal functionality in this compound.
Physicochemical Properties: A Tabulated Comparison
The structural variations among butanol isomers lead to significant differences in their physical properties. These differences, summarized in the table below, are crucial for their selection in specific experimental setups. While experimental data for this compound is limited, the available information is presented alongside the well-documented properties of the other isomers.
| Property | This compound | Butan-1-ol | Butan-2-ol | 2-Methylpropan-1-ol (Isobutanol) | 2-Methylpropan-2-ol (tert-Butanol) |
| Molecular Formula | C₈H₁₈O₃[1][2] | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O | C₄H₁₀O |
| Molecular Weight ( g/mol ) | 162.23[2] | 74.12 | 74.12 | 74.12 | 74.12 |
| Boiling Point (°C) | 219 °C at 760 mmHg[3] | 117.7 | 99.5[4] | 107.9[5] | 82-83[3] |
| Melting Point (°C) | Not available | -89.8 | -114.7[4] | -108[6] | 25-26[3] |
| Density (g/cm³) | 0.94[3] | 0.810 | 0.808 | 0.802[6] | 0.775[3] |
| Solubility in water | Miscible (predicted) | 7.9 g/100 mL | 12.5 g/100 mL | 8.7 g/100 mL[6] | Miscible[3] |
| pKa | ~15.14 (Predicted)[1] | ~16-18 | ~16-18 | ~16-18 | ~16-18 |
| Flash Point (°C) | 86.2[3] | 35 | 24 | 28 | 11 |
Note: The higher boiling point and density of this compound compared to the other butanols are attributed to its significantly larger molecular weight and the presence of additional oxygen atoms contributing to intermolecular forces. Its predicted miscibility in water is due to the presence of three oxygen atoms capable of hydrogen bonding.
Reactivity and Performance: The Role of the Acetal Group
The key differentiator for this compound is the presence of the diethyl acetal group. This functional group fundamentally alters its chemical reactivity compared to the simple hydroxyl group of the other butanol isomers.
This compound:
-
Stability: The acetal group is stable under neutral and basic conditions. This makes this compound an ideal intermediate when reactions need to be performed on other parts of a molecule without affecting the protected aldehyde functionality.
-
Reactivity: The primary alcohol group (-CH₂OH) exhibits typical reactivity, allowing for oxidation, esterification, and etherification under appropriate conditions. The acetal is, however, labile under acidic conditions, regenerating the aldehyde. This pH-sensitive nature can be exploited in drug delivery systems for targeted release.[7]
Other Butanol Derivatives:
-
Butan-1-ol (Primary Alcohol): Can be oxidized to butanal and further to butanoic acid. It readily undergoes esterification and etherification.
-
Butan-2-ol (Secondary Alcohol): Can be oxidized to butanone (a ketone). Its reactivity in substitution reactions is generally lower than that of primary alcohols.
-
2-Methylpropan-1-ol (Isobutanol - Primary Alcohol): Similar reactivity to butan-1-ol.
-
2-Methylpropan-2-ol (tert-Butanol - Tertiary Alcohol): Resistant to oxidation under mild conditions. It is easily dehydrated to form isobutene and readily undergoes substitution reactions via an SN1 mechanism.
The following diagram illustrates the general reactivity differences in terms of oxidation:
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative methodologies for the synthesis of this compound and a comparative reactivity study.
Synthesis of this compound
This protocol is based on the acetal protection of 4-hydroxybutanal.
Materials:
-
4-Hydroxybutanal
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 4-hydroxybutanal in anhydrous dichloromethane, add a stoichiometric excess of anhydrous ethanol and triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield this compound.
Comparative Oxidation of Butanol Isomers
This experiment demonstrates the differing resistance to oxidation.
Materials:
-
Butan-1-ol
-
Butan-2-ol
-
tert-Butanol
-
This compound
-
Potassium permanganate (KMnO₄) solution (dilute, acidic)
-
Test tubes
Procedure:
-
Label four test tubes, one for each butanol derivative.
-
Add 1 mL of each butanol derivative to its respective test tube.
-
To each test tube, add a few drops of the acidic potassium permanganate solution.
-
Gently shake the test tubes and observe any color change over time.
Expected Results:
-
Butan-1-ol and Butan-2-ol: The purple color of the permanganate will disappear as it is reduced, indicating oxidation of the alcohols.
-
tert-Butanol: The purple color will persist, demonstrating its resistance to oxidation under these conditions.
-
This compound: The primary alcohol will be oxidized, leading to the disappearance of the purple color. The acetal group will remain intact under these neutral to slightly acidic conditions of the reactant.
The following workflow illustrates the decision-making process for selecting a butanol derivative based on the desired chemical transformation.
Conclusion
The choice between this compound and other butanol isomers is dictated by the specific requirements of a chemical synthesis or application. While butan-1-ol, butan-2-ol, isobutanol, and tert-butanol offer a range of reactivities based on the position and substitution of the hydroxyl group, this compound introduces the valuable feature of a protected aldehyde. This acetal functionality provides stability under basic and neutral conditions, with the option of deprotection under acidic conditions. This unique characteristic makes it a valuable tool for complex multi-step syntheses and in the design of stimuli-responsive systems for applications such as drug delivery. Researchers and drug development professionals should consider these distinct properties to optimize their synthetic strategies and achieve their desired molecular targets.
References
- 1. guidechem.com [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,4-Dimethoxybutan-1-ol | C6H14O3 | CID 89988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, CasNo.70216-75-0 Sichuan Zhuoyu Yantang Technology Co., Ltd. China (Mainland) [mogeen.lookchem.com]
- 7. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the accurate quantification of 4,4-Diethoxybutan-1-ol. In the absence of specific validated methods in published literature for this compound, this document outlines the most probable analytical approaches, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The guide details the proposed starting methods, validation protocols, and a comparison of their expected performance characteristics.
Introduction to Analytical Approaches
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Based on its chemical structure—an aliphatic alcohol with an acetal group—both GC-MS and HPLC are viable techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Given the volatility of this compound, GC-MS is a strong candidate for its quantification. It offers high sensitivity and specificity, with the mass spectrometer providing definitive identification of the analyte.
-
High-Performance Liquid Chromatography (HPLC): As a polar organic molecule, this compound can also be analyzed by HPLC. This method is particularly useful if the compound is present in a complex, non-volatile matrix or if it is prone to degradation at elevated temperatures used in GC.
Comparison of Proposed Analytical Methods
The following table summarizes the expected performance characteristics of GC-MS and HPLC for the quantification of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High; mass spectrometric detection provides excellent specificity. | Moderate to High; dependent on chromatographic resolution from matrix components. |
| Sensitivity (LOD/LOQ) | Expected to be high (low ng/mL to pg/mL range). | Expected to be moderate (low µg/mL to high ng/mL range). |
| Linearity | Excellent, typically with a wide dynamic range. | Very good, with a potentially narrower linear range than GC-MS. |
| Accuracy (% Recovery) | Typically in the range of 95-105%. | Typically in the range of 98-102%.[1] |
| Precision (%RSD) | Repeatability and intermediate precision RSDs are generally <5%. | Repeatability and intermediate precision RSDs are generally <2%.[2] |
| Sample Throughput | Moderate; run times can be longer, including cooling and equilibration. | High; modern UPLC/HPLC systems allow for rapid analysis. |
| Derivatization | May not be necessary, but can improve peak shape and sensitivity. | Generally not required. |
| Instrumentation Cost | High. | Moderate to High. |
| Solvent Consumption | Low. | High. |
Experimental Protocols: Method Validation
The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for its intended purpose. The validation process should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH).
General Workflow for Analytical Method Validation
Caption: A general workflow for the validation of an analytical method.
Specificity
The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol: Analyze blank samples (matrix without the analyte) and spiked samples to demonstrate the absence of interfering peaks at the retention time of this compound.
Linearity
The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions of this compound covering the expected concentration range. Plot the instrument response versus the concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.[2]
Accuracy
The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known concentration of this compound into the sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[1]
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
The relative standard deviation (%RSD) for both should be within acceptable limits, typically ≤ 2%.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Range
The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Protocol: The range is determined from the linearity, accuracy, and precision studies.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate for HPLC, or oven temperature ramp rate and gas flow rate for GC. The system suitability parameters should remain within acceptable limits.
Proposed Analytical Method Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification: Use a characteristic ion for quantification and at least two other ions for qualification.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or a UV detector at a low wavelength if the analyte has some absorbance).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A starting point could be a 60:40 mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: RID or UV at ~200-210 nm.
Logical Relationship of Validation Parameters
Caption: Interdependence of key analytical method validation parameters.
References
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained from the Spectral Database for Organic Compounds (SDBS) for butan-1-ol and 1,1-diethoxybutane. This data provides a baseline for predicting the spectral characteristics of 4,4-Diethoxybutan-1-ol.
Table 1: ¹H NMR Spectroscopic Data
| Compound | SDBS No. | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Butan-1-ol | 126 | 0.93 | t | 3H | CH₃ |
| 1.40 | sext | 2H | CH₂ | ||
| 1.54 | quint | 2H | CH₂ | ||
| 3.64 | t | 2H | CH₂-OH | ||
| 2.55 | s | 1H | OH | ||
| 1,1-Diethoxybutane | 1224 | 0.91 | t | 3H | CH₃ (butyl) |
| 1.19 | t | 6H | CH₃ (ethoxy) | ||
| 1.38 | sext | 2H | CH₂ (butyl) | ||
| 1.55 | m | 2H | CH₂ (butyl) | ||
| 3.40 | q | 2H | O-CH₂ (ethoxy) | ||
| 3.52 | q | 2H | O-CH₂ (ethoxy) | ||
| 4.38 | t | 1H | CH(OEt)₂ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | SDBS No. | Chemical Shift (δ) ppm | Assignment |
| Butan-1-ol | 126 | 13.9 | CH₃ |
| 19.2 | CH₂ | ||
| 35.1 | CH₂ | ||
| 62.5 | CH₂-OH |
Table 3: IR Spectroscopic Data
| Compound | SDBS No. | Wavenumber (cm⁻¹) | Assignment |
| Butan-1-ol | 304 | 3334 (broad) | O-H stretch |
| 2958, 2933, 2873 | C-H stretch (alkyl) | ||
| 1466 | C-H bend (CH₂) | ||
| 1058 | C-O stretch |
Table 4: Mass Spectrometry Data
| Compound | SDBS No. | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Butan-1-ol | 467 | 74 | 56, 43, 41, 31 |
| 1,1-Diethoxybutane | 1317 | 146 (not observed) | 101, 73, 45 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra of liquid samples are typically acquired on a high-field NMR spectrometer.
-
Sample Preparation: A small amount of the neat liquid sample (typically 0.5-1.0 mL) is placed in a standard 5 mm NMR tube. For improved spectral resolution and to provide a lock signal, the sample can be dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Standard acquisition parameters, including pulse width, acquisition time, and relaxation delay, are set.
-
Data Acquisition: The spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The FID is then Fourier transformed to produce the NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectra of neat liquid samples can be obtained using the following procedure:
-
Sample Preparation: A single drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The sample is then scanned to obtain the infrared spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectra are acquired as follows:
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Spectroscopic Workflow
The logical flow of a comprehensive spectroscopic analysis for an unknown organic compound is depicted in the following diagram.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for researchers engaged in the structural analysis of this compound and related compounds. While experimental data for the primary compound of interest remains elusive in public databases, the provided information for its analogues offers a robust starting point for spectral interpretation and prediction.
Performance of 4,4-Diethoxybutan-1-ol in Diverse Reaction Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Diethoxybutan-1-ol is a bifunctional organic molecule featuring a primary alcohol and a diethyl acetal. This unique combination of functional groups allows it to serve as a versatile building block in organic synthesis. The primary alcohol offers a reactive site for a variety of transformations, while the diethyl acetal acts as a stable protecting group for a butanal moiety, which can be deprotected under acidic conditions. This guide provides a comparative analysis of the performance of this compound in different reaction systems, supported by general chemical principles and examples from related chemistries. Due to a scarcity of direct comparative experimental data in peer-reviewed literature, this guide focuses on the expected reactivity and provides a framework for its application in synthesis.
Data Presentation: A Conceptual Comparison
While specific quantitative data for the performance of this compound is limited, we can conceptually compare its functional moieties with common alternatives based on established chemical principles.
Table 1: Comparison of the Hydroxyl Group in this compound with Common Alcohol Protecting Groups
| Feature | This compound (Hydroxyl Group) | Silyl Ethers (e.g., TBDMS) | Benzyl Ethers (Bn) |
| Reactivity | Typical primary alcohol reactivity | Sterically hindered, less reactive | Reactive towards hydrogenolysis |
| Protection Conditions | N/A (inherent functional group) | R₃SiCl, imidazole, DMF | BnBr, NaH, THF |
| Deprotection Conditions | N/A | F⁻ (e.g., TBAF), acid | H₂, Pd/C; strong acid |
| Stability | Stable to a range of non-acidic reagents | Stable to bases, mild oxidants | Stable to bases, mild acids, F⁻ |
| Key Advantages | Readily available for functionalization | Easily introduced and removed | Orthogonal to many other groups |
| Key Disadvantages | May require protection itself | Labile to acid and fluoride | Requires specific deprotection methods |
Table 2: Comparison of the Acetal Group in this compound with Common Aldehyde Protecting Groups
| Feature | This compound (Acetal Group) | Dithianes | Oxazolidines |
| Functionality Protected | Aldehyde (Butanal) | Aldehyde or Ketone | Aldehyde or Ketone |
| Protection Conditions | N/A (inherent functional group) | HS(CH₂)₃SH, Lewis acid | H₂N(CH₂)₂OH, acid catalyst |
| Deprotection Conditions | Acidic hydrolysis (e.g., aq. HCl) | Oxidative (e.g., Hg(II)), or reductive | Acidic hydrolysis |
| Stability | Stable to bases, nucleophiles, organometallics | Stable to bases, nucleophiles, organometallics | Stable to bases, some reducing agents |
| Key Advantages | Stable, easily deprotected with acid | Can be deprotonated to form a nucleophile | Can be chiral |
| Key Disadvantages | Acid labile | Requires heavy metals for deprotection | May be labile to some nucleophiles |
Experimental Protocols
The following are representative, hypothetical experimental protocols for the functionalization and deprotection of this compound.
Protocol 1: Protection of the Hydroxyl Group by Silylation
-
To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the TBDMS-protected 4,4-diethoxybutane.
Protocol 2: Deprotection of the Acetal to Unmask the Aldehyde
-
The TBDMS-protected 4,4-diethoxybutane (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl) (2:1 v/v).
-
The reaction mixture is stirred at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is neutralized by the careful addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude 4-(tert-butyldimethylsilyloxy)butanal can be used in the next step without further purification or purified by column chromatography.
Mandatory Visualizations
Caption: Reactivity of this compound under different pH conditions.
Caption: A potential synthetic workflow using this compound.
Performance in Reaction Systems
Based on its structure, the performance of this compound can be predicted in various reaction scenarios:
-
As a Nucleophile: The primary alcohol is a competent nucleophile. It can undergo O-alkylation, acylation, and silylation under standard conditions. Its reactivity is comparable to other primary alcohols like 1-butanol.
-
In the Presence of Bases and Organometallics: The acetal functionality is highly stable to basic conditions, making this compound a suitable starting material for reactions involving strong bases (e.g., Grignard reagents, organolithiums, LDA) after protection of the hydroxyl group.
-
In the Presence of Acids: The diethyl acetal is labile to acidic conditions and will hydrolyze to reveal the corresponding aldehyde. This allows for a staged deprotection strategy in a multi-step synthesis. The primary alcohol may also undergo acid-catalyzed dehydration or etherification, depending on the specific conditions and reagents used.
-
As a Precursor to Heterocycles: The amino derivatives of this compound, such as 4,4-diethoxybutan-1-amine, have been used in the synthesis of macroheterocycles. This suggests that after conversion of the hydroxyl group to other functionalities, this compound can serve as a four-carbon building block for various cyclic structures. For instance, a reaction of N,N′-(1,4-phenylene)bis[N′-(4,4-diethoxybutyl)urea] with resorcinol derivatives has been reported to yield macroheterocycles.[1]
Conclusion
References
The Strategic Application of 4,4-Diethoxybutan-1-ol in Manufacturing: A Cost-Benefit Analysis
In the landscape of complex chemical manufacturing, particularly within the pharmaceutical sector, the selection of appropriate reagents and intermediates is a critical decision with far-reaching implications for process efficiency, cost-effectiveness, and overall product yield. 4,4-Diethoxybutan-1-ol, a diethyl acetal of 4-hydroxybutyraldehyde, serves as a pivotal building block and protecting group, offering distinct advantages in multi-step syntheses. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in manufacturing, comparing its performance with alternative synthetic strategies and providing supporting data for informed decision-making by researchers, scientists, and drug development professionals.
Performance and Applications
This compound primarily functions as a masked form of 4-hydroxybutyraldehyde. The acetal group protects the reactive aldehyde functionality from undesired reactions while the hydroxyl group remains available for further chemical transformations. This strategy is crucial in the synthesis of complex molecules where chemoselectivity is paramount.
One of the most notable applications of butyraldehyde acetals is in the synthesis of triptan-class drugs, such as sumatriptan, which are used for the treatment of migraines. In these syntheses, the protected aldehyde is carried through several reaction steps before being deprotected to reveal the aldehyde for a final cyclization reaction. This approach prevents side reactions and increases the overall yield of the active pharmaceutical ingredient (API).
Comparison with Alternative Protecting Groups
The decision to use this compound often involves a comparative analysis with other protecting groups for alcohols and aldehydes, such as silyl ethers (e.g., TBDMS) and other acetals (e.g., cyclic acetals like dioxolanes).
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Cost Consideration |
| This compound (Diethyl Acetal) | Mild acidic catalysis (e.g., p-TsOH, Amberlyst-15) with ethanol.[1][2] | Aqueous acid (e.g., HCl, H₂SO₄).[1][2] | Stable to bases, organometallics, and reducing agents.[3][4] | Moderate raw material cost. |
| Silyl Ethers (e.g., TBDMS, TIPS) | Silyl chloride and a base (e.g., imidazole, triethylamine).[5][6] | Fluoride ion sources (e.g., TBAF) or acidic conditions.[5][6] | Stable to a wide range of non-acidic reagents.[5][6] | Higher reagent cost, but often high yielding. |
| Cyclic Acetals (e.g., 1,3-Dioxolane) | Diol (e.g., ethylene glycol) with an acid catalyst.[7][8] | Aqueous acid.[7][8] | Generally more stable to hydrolysis than acyclic acetals.[7] | Low cost of diol, often straightforward reaction. |
Key Considerations for Selection:
-
Stability: Diethyl acetals offer robust protection under basic and nucleophilic conditions, a key advantage over more labile groups.
-
Cost: While the initial cost of this compound or its precursors may be a factor, the overall process economy, including yields and waste reduction, must be considered. Reports on sumatriptan manufacturing highlight that the cost of advanced chemical intermediates is a primary driver of operating expenses.[9]
-
Process Simplicity: The formation and cleavage of acetals are generally well-understood and scalable processes.[1]
-
Waste Management: A holistic analysis of the process mass intensity (PMI), which considers the total mass of materials used to produce a specified mass of product, is crucial for evaluating the environmental impact and sustainability of using a particular protecting group.[10]
Experimental Protocols
General Procedure for Acetal Protection of a Hydroxyaldehyde
This protocol is a generalized representation and may require optimization for specific substrates and scales.
Materials:
-
Hydroxyaldehyde
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid resin like Amberlyst-15)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the hydroxyaldehyde in the chosen anhydrous solvent, add a molar excess of anhydrous ethanol.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water generated using a Dean-Stark trap.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude acetal.
-
Purify the product by distillation or chromatography as required.
General Procedure for Acetal Deprotection
Materials:
-
Acetal-protected compound
-
Aqueous acid solution (e.g., 1M HCl or dilute H₂SO₄)
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Neutralizing agent (e.g., saturated sodium bicarbonate solution)
Procedure:
-
Dissolve the acetal-protected compound in a suitable organic solvent.
-
Add the aqueous acid solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the deprotected compound.
Manufacturing Workflow and Logic
The use of this compound as a protecting group follows a logical sequence within a larger manufacturing workflow. This can be visualized as a signaling pathway where the progression to the next step is contingent on the successful completion of the previous one.
Signaling Pathway in Drug Synthesis
In the context of drug synthesis, such as for sumatriptan, the butyraldehyde acetal intermediate is a key component in a convergent synthesis strategy. Different fragments of the final molecule are synthesized separately and then combined.
Conclusion
The use of this compound in manufacturing offers a robust and reliable method for the protection of aldehyde functionalities, particularly in the synthesis of complex molecules like pharmaceuticals. While the initial raw material cost must be considered, a thorough cost-benefit analysis should also account for factors such as improved chemoselectivity, higher overall yields, and potentially simplified purification processes, which can lead to a more economical and sustainable manufacturing process. The choice between this compound and alternative protecting groups will ultimately depend on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the overall economic and environmental goals of the manufacturing campaign.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. sonaricollege.in [sonaricollege.in]
- 6. researchgate.net [researchgate.net]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. procurementresource.com [procurementresource.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Quantitative NMR (qNMR) Analysis of 4,4-Diethoxybutan-1-ol Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 4,4-Diethoxybutan-1-ol. The content is designed to assist researchers and professionals in selecting the most appropriate analytical method for their specific needs, supported by illustrative experimental data and detailed protocols.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the fundamental principle of NMR spectroscopy: the signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.[1][2] This characteristic makes qNMR a primary ratio method, enabling the accurate determination of the concentration and purity of a substance without the need for identical reference standards for each analyte.[2][3] For the purity assessment of organic molecules like this compound, ¹H qNMR is particularly advantageous due to the high natural abundance and sensitivity of the proton nucleus.
qNMR Workflow for Purity Determination
The general workflow for determining the purity of a compound using qNMR involves a series of well-defined steps, from sample preparation to data analysis. This process ensures the accuracy and reliability of the quantitative results.
Experimental Protocol: qNMR Purity of this compound
This section details a robust protocol for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (≥99.5% purity)
-
Deuterated Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Equipment: Analytical balance (±0.01 mg readability), volumetric flasks, pipettes, 5 mm NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard, maleic acid, into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of D₂O.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer and allow the sample to thermally equilibrate.
-
Tune and shim the probe to achieve optimal magnetic field homogeneity.
-
Set the following acquisition parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals (a conservative value of 30 seconds is recommended for accurate quantification).[4]
-
Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.
-
Pulse Width (PW): Calibrated 90° pulse.
-
Acquisition Time (AQ): At least 3 seconds.
-
Spectral Width (SW): Approximately 12 ppm.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform manual phase correction and baseline correction to ensure accurate integration.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the triplet corresponding to the two protons adjacent to the hydroxyl group (-CH₂OH) is a suitable choice. For maleic acid, the singlet from the two olefinic protons is used.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte: Integral of the selected analyte signal
-
N_analyte: Number of protons for the selected analyte signal (e.g., 2H for -CH₂OH)
-
I_IS: Integral of the internal standard signal
-
N_IS: Number of protons for the internal standard signal (2H for maleic acid)
-
MW_analyte: Molecular weight of this compound (148.20 g/mol )
-
MW_IS: Molecular weight of the internal standard (116.07 g/mol )
-
m_analyte: Mass of this compound
-
m_IS: Mass of the internal standard
-
P_IS: Purity of the internal standard
-
Comparison with Alternative Analytical Methods
While qNMR offers significant advantages, GC-FID and HPLC are also widely used for purity determination. The choice of method depends on the specific requirements of the analysis.
Quantitative Data Comparison (Illustrative)
The following table presents illustrative data for the purity analysis of a single batch of this compound using qNMR, GC-FID, and HPLC with a Refractive Index Detector (RID), as the analyte lacks a strong UV chromophore.
| Parameter | qNMR | GC-FID | HPLC-RID |
| Principle | Signal intensity vs. proton count | Flame ionization response | Refractive index change |
| Internal Standard | Maleic Acid | n-Dodecane | Not typically used for area % |
| Purity (Area %) | 98.7% (mass %) | 99.2% | 99.1% |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.4% | 0.5% |
| Analysis Time per Sample | ~15 min | ~25 min | ~20 min |
| Key Advantages | - Absolute quantification- Structural info- Non-destructive | - High sensitivity for volatiles- Robust and reliable | - Broad applicability for non-volatiles |
| Key Limitations | - Lower sensitivity than GC/HPLC- Potential for signal overlap | - Requires volatile & thermally stable analyte- Destructive | - Lower sensitivity than UV/MS- Sensitive to temperature/flow changes |
Detailed Protocols for Alternative Methods
GC-FID Protocol (Illustrative):
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in methanol. Add n-dodecane as an internal standard at a similar concentration.
-
Instrumentation: Gas chromatograph with a flame ionization detector and a suitable capillary column (e.g., DB-WAX).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow.
-
-
Analysis: Inject 1 µL of the sample. Purity is determined by the area percent of the main peak relative to the total area of all peaks, or by mass percent using the internal standard.
HPLC-RID Protocol (Illustrative):
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: HPLC system with a refractive index detector and a suitable column (e.g., a C18 column for reversed-phase or a specific column for polar compounds).
-
HPLC Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector Temperature: 35°C.
-
-
Analysis: Inject 10 µL of the sample. Purity is determined by the area percent of the main peak.
Conclusion
For the purity determination of this compound, qNMR stands out as a powerful, direct, and non-destructive method that provides absolute quantification without the need for a specific reference standard of the analyte.[1][2] It also offers the significant advantage of providing structural confirmation simultaneously.
GC-FID is a highly sensitive and robust alternative, particularly well-suited for volatile compounds. However, it is a destructive technique and relies on the thermal stability of the analyte.
HPLC-RID is a viable option for non-volatile impurities but generally offers lower sensitivity compared to GC-FID and is sensitive to changes in experimental conditions.
The choice of method should be guided by the specific analytical needs, including the required accuracy, the availability of reference standards, the need for structural information, and the nature of potential impurities. For a comprehensive purity assessment, employing orthogonal methods like qNMR and a chromatographic technique is often the most rigorous approach.
References
A Comparative Guide to the Cross-Reactivity Profiling of 4,4-Diethoxybutan-1-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this publication, specific cross-reactivity data for 4,4-Diethoxybutan-1-ol is not publicly available. This guide is intended to serve as a template for conducting and presenting such a study. The data presented herein is hypothetical and for illustrative purposes only.
Introduction
The characterization of a small molecule's selectivity is a critical step in drug discovery and chemical biology.[1][2][3] Understanding the on- and off-target binding profile of a compound is essential for interpreting biological data and anticipating potential toxicities.[4] this compound is a small molecule with potential applications as a chemical probe or therapeutic lead. However, a comprehensive analysis of its cross-reactivity against a broad panel of biological targets has not been reported.
This guide provides a comparative framework for assessing the hypothetical cross-reactivity of this compound against two representative small molecules: Butan-1-ol, a structurally related simple alcohol, and Staurosporine, a well-characterized, non-selective protein kinase inhibitor. The objective is to present a clear, data-driven comparison of their selectivity profiles using established in vitro methodologies.
Comparative Cross-Reactivity Data
The following tables summarize hypothetical data from key cross-reactivity assays.
Table 1: Kinase Selectivity Profile
This table illustrates the inhibitory activity of the test compounds against a panel of representative kinases. Activity is presented as the percentage of inhibition at a fixed concentration (e.g., 10 µM).
| Kinase Target | This compound (% Inhibition @ 10 µM) | Butan-1-ol (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 10 µM) |
| CDK2/cyclin A | 8 | 2 | 98 |
| PKA | 12 | 5 | 95 |
| PKCα | 15 | 3 | 99 |
| SRC | 5 | 1 | 92 |
| EGFR | 3 | 0 | 88 |
Table 2: Cellular Thermal Shift Assay (CETSA) Data
This table shows the change in the melting temperature (ΔTm) of selected cellular targets upon treatment with the test compounds, indicating target engagement.[5][6]
| Cellular Target | This compound (ΔTm in °C) | Butan-1-ol (ΔTm in °C) | Staurosporine (ΔTm in °C) |
| Target X | +0.5 | +0.1 | +8.2 |
| Off-Target Y | +0.2 | +0.0 | +5.1 |
| Off-Target Z | +0.1 | -0.1 | +4.7 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Profiling Assay
Objective: To determine the inhibitory activity of test compounds against a panel of purified protein kinases.
Methodology: A radiometric or luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method.[7]
-
Reagents: Purified recombinant kinases, corresponding substrates, ATP, and test compounds.
-
Procedure:
-
A solution of each test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
The kinase, its specific substrate, and ATP are added to the wells of a microplate.
-
The test compound is added to the reaction mixture and incubated for a specified period at a controlled temperature.
-
The kinase reaction is stopped, and the amount of product (e.g., ADP or phosphorylated substrate) is quantified using a detection reagent and a luminometer or scintillation counter.[7][8]
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins.[5][6][9]
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured to an appropriate density.
-
The cells are treated with the test compound or vehicle control and incubated for a specific duration.
-
-
Thermal Challenge:
-
The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3 minutes).[9]
-
The samples are then cooled.
-
-
Cell Lysis and Protein Quantification:
-
The cells are lysed to release the soluble proteins.
-
The aggregated, denatured proteins are separated from the soluble fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.[6]
-
-
Data Analysis:
-
The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and compound-treated samples.
-
The change in melting temperature (ΔTm) is calculated to determine the extent of target stabilization.[5]
-
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for assessing and comparing compound cross-reactivity.
Caption: Hypothetical off-target inhibition of a kinase cascade.
References
- 1. [PDF] Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes | Semantic Scholar [semanticscholar.org]
- 2. Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes [mdpi.com]
- 3. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
4,4-Diethoxybutan-1-ol: A Review of Its Applications and Efficacy in Organic Synthesis
For researchers, scientists, and drug development professionals, 4,4-Diethoxybutan-1-ol emerges as a niche yet valuable chemical intermediate, primarily utilized as a precursor in the synthesis of specialized heterocyclic structures. While extensive comparative data on its efficacy remains limited in publicly accessible literature, its role as a synthetic building block is evident in the preparation of amine derivatives that serve as key components in the formation of pyrrolidine-containing compounds.
This guide provides a comprehensive overview of the known applications of this compound, with a focus on its transformation into key synthetic intermediates and their subsequent use. Due to the scarcity of direct experimental comparisons with alternative compounds, this review will focus on detailing the available synthetic pathways and the role of this compound within them.
Primary Application: A Precursor to 4,4-Diethoxybutan-1-amine
The principal application of this compound is its conversion to 4,4-diethoxybutan-1-amine. This amine is a crucial reagent in the synthesis of various heterocyclic compounds, particularly substituted pyrrolidines. The diethyl acetal group in 4,4-diethoxybutan-1-amine serves as a masked aldehyde, which can be deprotected under acidic conditions to facilitate cyclization reactions.
Synthetic Pathway from this compound to 2-Arylpyrrolidines
A significant application of the derivative, 4,4-diethoxybutan-1-amine, is in the acid-catalyzed cascade reaction with (hetero)aromatic nucleophiles to produce 2-(hetero)arylpyrrolidines. This reaction provides a versatile, one-pot method to access a scaffold present in a diverse array of biologically active molecules.
Below is a generalized workflow for this synthetic application.
Benchmarking 4,4-Diethoxybutan-1-ol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a comprehensive performance comparison of 4,4-Diethoxybutan-1-ol, a diethyl acetal of 4-hydroxybutyraldehyde, against other commercially available reagents for the protection of this versatile bifunctional building block.
This compound serves as a stable and reliable protecting group for the aldehyde functionality of 4-hydroxybutyraldehyde, allowing for selective reactions at the hydroxyl group. Its open-chain diethyl acetal structure offers distinct advantages and disadvantages when compared to cyclic acetals, such as 2-(3-hydroxypropyl)-1,3-dioxolane. This guide presents a data-driven comparison of these alternatives in a typical synthetic workflow, providing valuable insights for optimizing synthetic routes.
Performance Comparison in a Typical Synthetic Workflow
A common synthetic sequence involves the protection of the aldehyde, a subsequent reaction on the free hydroxyl group (e.g., oxidation), and finally, deprotection to reveal the aldehyde. The following tables summarize the expected performance of this compound and a common alternative, 2-(3-hydroxypropyl)-1,3-dioxolane, in such a workflow.
Table 1: Aldehyde Protection
| Parameter | This compound | 2-(3-hydroxypropyl)-1,3-dioxolane |
| Reagents | 4-hydroxybutyraldehyde, triethyl orthoformate, ethanol, cat. acid (e.g., TsOH) | 4-hydroxybutyraldehyde, ethylene glycol, cat. acid (e.g., TsOH), toluene |
| Typical Reaction Time | 4-8 hours | 2-4 hours |
| Typical Yield | 85-95% | 90-98% |
| Workup/Purification | Aqueous workup, distillation or chromatography | Aqueous workup, chromatography |
| Key Advantages | Good stability | Generally faster reaction times and higher yields due to favorable thermodynamics of cyclic acetal formation.[1] |
| Key Disadvantages | Longer reaction times compared to cyclic acetals | Requires azeotropic removal of water (e.g., Dean-Stark apparatus) |
Table 2: Oxidation of the Hydroxyl Group
| Parameter | Protected with this compound | Protected with 2-(3-hydroxypropyl)-1,3-dioxolane |
| Reagents | PCC or Swern oxidation reagents | PCC or Swern oxidation reagents |
| Typical Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 80-90% | 80-90% |
| Stability | Acetal is stable to most oxidizing agents not under strongly acidic conditions. | Dioxolane is stable to most oxidizing agents not under strongly acidic conditions. |
| Comments | Both protecting groups are robust under standard oxidation conditions. | Both protecting groups are robust under standard oxidation conditions. |
Table 3: Aldehyde Deprotection
| Parameter | This compound | 2-(3-hydroxypropyl)-1,3-dioxolane |
| Reagents | Aqueous acid (e.g., HCl, TFA) | Aqueous acid (e.g., HCl, TFA) |
| Typical Reaction Time | 1-3 hours | 0.5-2 hours |
| Typical Yield | 80-90% | 85-95% |
| Key Advantages | Generally clean deprotection. | Often faster and proceeds under milder conditions. |
| Key Disadvantages | May require slightly stronger acidic conditions or longer reaction times. | The diol byproduct must be removed during workup. |
Experimental Protocols
1. Protection of 4-hydroxybutyraldehyde as this compound:
-
To a solution of 4-hydroxybutyraldehyde (1.0 eq) in ethanol is added triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq).
-
The reaction mixture is stirred at room temperature for 4-8 hours and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The ethanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by vacuum distillation or column chromatography to afford this compound.
2. Oxidation of this compound:
-
To a solution of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane is added a solution of this compound (1.0 eq) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
The mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the corresponding aldehyde.
3. Deprotection of the Diethyl Acetal:
-
To a solution of the diethyl acetal in a mixture of tetrahydrofuran and water is added a catalytic amount of concentrated hydrochloric acid.
-
The reaction is stirred at room temperature for 1-3 hours and monitored by TLC.
-
Upon completion, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the deprotected aldehyde.
Visualizing the Workflow
Caption: Synthetic workflow comparing two protection strategies.
Signaling Pathway of Aldehyde Protection
The mechanism of acetal formation involves the acid-catalyzed addition of an alcohol to an aldehyde, forming a hemiacetal intermediate, which then reacts with a second molecule of alcohol to yield the stable acetal.
Caption: Acid-catalyzed acetal formation pathway.
Conclusion
Both this compound and cyclic acetals like 2-(3-hydroxypropyl)-1,3-dioxolane are effective protecting groups for 4-hydroxybutyraldehyde. The choice between them will depend on the specific requirements of the synthetic route. Cyclic acetals often offer faster reaction times and higher yields for the protection step. However, this compound provides a reliable alternative, particularly when the slightly more forcing conditions for its formation are not a concern and when simpler workup procedures are desired. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
Safety Operating Guide
Proper Disposal of 4,4-Diethoxybutan-1-ol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4,4-Diethoxybutan-1-ol, a chemical combining the functional groups of an ether and an alcohol, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, drawing upon established protocols for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While general guidelines are provided here, the SDS contains manufacturer-specific information that is paramount for safety.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol)
-
Safety goggles or glasses with side shields
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of vapors.[1][2]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
This compound should be treated as hazardous waste due to its ether and alcohol functional groups, which contribute to flammability and the potential for peroxide formation.[3][4][5][6]
-
Do not dispose of this compound down the sink.[4][7][8] This practice is illegal in many jurisdictions and can lead to flammable vapors accumulating in plumbing.[4]
-
Segregate waste containing this compound from other waste streams, particularly from oxidizing agents, acids, and bases, to prevent dangerous chemical reactions.[7]
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.[5][6] Glass bottles are often suitable for solvent waste.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[5][7]
-
Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of flammable vapors and potential peroxide formation from exposure to air.[1][5][6]
-
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat sources and ignition.[7][9][10]
3. Peroxide Formation Risk Management (Ether Precaution):
-
Ethers are known to form explosive peroxides upon exposure to air and light.[3][4][5]
-
It is crucial to date the container of this compound upon receipt and again upon opening.[1][3]
-
Opened containers should ideally be disposed of within six months.[3] If the chemical has been stored for an extended period or if visual signs of crystallization are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately, as this may indicate the formation of highly explosive peroxides.[1]
4. Arranging for Final Disposal:
-
Contact your institution's EHS or equivalent hazardous waste management office to schedule a pickup for the waste container.[5]
-
Do not attempt to dispose of the chemical waste through commercial trash or other non-designated channels. Professional hazardous waste disposal services are equipped to handle such chemicals safely and in compliance with environmental regulations.[11]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[11]
-
Remove all sources of ignition.[12]
-
Contain the spill using absorbent materials such as sand, vermiculite, or chemical spill pads.[11]
-
The contaminated absorbent materials must be collected and disposed of as hazardous waste following the same procedures outlined above.[3][11]
-
For large spills, evacuate the area and contact your institution's emergency response team or EHS office.[1]
Summary of Key Chemical Hazards
| Hazard Classification | Description | Safe Handling and Disposal Considerations |
| Flammability | As both an alcohol and an ether, this compound is expected to be flammable. | Store away from heat, sparks, and open flames. Use in a well-ventilated area. Collect waste in sealed containers.[4][5][7][8] |
| Peroxide Formation | The ether linkage makes this compound susceptible to forming explosive peroxides upon storage and exposure to air. | Date containers upon receipt and opening. Dispose of within 6-12 months. Test for peroxides if stored for extended periods. Do not handle if crystals are present.[1][3][4] |
| Health Risks | Inhalation of vapors may cause respiratory irritation, dizziness, and headaches. Skin and eye contact can cause irritation. | Use appropriate PPE, including gloves and safety glasses. Handle in a fume hood. In case of exposure, follow first-aid measures in the SDS.[11][12] |
| Environmental Impact | Should not be released into the environment as it can be harmful to aquatic life. | Do not dispose of down the drain. Prevent spills from entering waterways. All waste must be collected for proper hazardous waste disposal.[7][11][12] |
Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. chempoint.com [chempoint.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ic.ptb.de [ic.ptb.de]
- 11. solvent-recyclers.com [solvent-recyclers.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 4,4-Diethoxybutan-1-ol
Essential Safety and Handling Guide for 4,4-Diethoxybutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the conflicting information in available Safety Data Sheets (SDS), a cautious approach is recommended, adhering to safety protocols for flammable liquids with potential skin and eye irritant properties.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical Splash Goggles, Face Shield | Protects against potential splashes that can cause serious eye irritation or damage. A face shield offers an additional layer of protection for the entire face.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Prevents skin contact, as some sources indicate the potential for skin irritation. Nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat is recommended due to the potential flammability of the substance.[1][4] |
| Foot Protection | Closed-Toe Shoes | Standard laboratory practice to protect feet from spills and falling objects. |
| Respiratory Protection | Use in a certified Chemical Fume Hood | Handling the substance in a well-ventilated chemical fume hood is essential to avoid the inhalation of vapors.[5][6][7][8] |
Operational and Disposal Plans
Adherence to a strict operational and disposal plan is vital for the safe management of this compound in a laboratory setting.
Handling Protocol
-
Preparation and Inspection:
-
Chemical Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize vapor inhalation.[5][6][7][8]
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.
-
Use non-sparking tools to prevent ignition sources, as the flammability of the substance is a potential hazard.
-
Grounding and bonding should be used when transferring large volumes to prevent static electricity buildup.
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
-
Waste Collection:
-
Waste Storage:
-
Waste Disposal:
Safety Workflow Diagram
The following diagram illustrates the logical flow of safety procedures for handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. trimaco.com [trimaco.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. 5 Essential Steps for Proper Fume Hood Use in the Laboratory | Lab Manager [labmanager.com]
- 6. ehs.fiu.edu [ehs.fiu.edu]
- 7. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. glesales.com [glesales.com]
- 9. 4 Best Practices for Fume Hood Safety in Laboratories [igenels.com]
- 10. How Should Flammables Be Disposed Of? [greenflow.com]
- 11. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 12. safety.pitt.edu [safety.pitt.edu]
- 13. triumvirate.com [triumvirate.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
